Lenalidomide-d5
Description
Properties
IUPAC Name |
3-(7-amino-3-oxo-1H-isoindol-2-yl)-3,4,4,5,5-pentadeuteriopiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/i4D2,5D2,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTYRUGSSMKFNF-QTQWIGFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)NC(=O)C(C1([2H])[2H])([2H])N2CC3=C(C2=O)C=CC=C3N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Lenalidomide-d5 and its Mechanism of Action in Multiple Myeloma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of lenalidomide in multiple myeloma, with a specific contextualization for its deuterated analogue, Lenalidomide-d5. While this compound, a pentadeuterated form of lenalidomide, is primarily utilized as an internal standard for analytical quantification due to its mass shift, its biological activity is presumed to be identical to that of lenalidomide. The core of this guide focuses on the well-elucidated molecular pathways through which lenalidomide exerts its potent anti-myeloma effects.
Lenalidomide's primary mechanism involves its function as a "molecular glue," binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). This binding event redirects the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these key proteins triggers a dual-pronged anti-cancer response: direct cytotoxicity to multiple myeloma cells and a robust immunomodulatory effect that enhances the host's anti-tumor immunity.
This guide will detail these mechanisms, presenting quantitative data on lenalidomide's efficacy, detailed protocols for key experimental assays, and visual representations of the critical signaling pathways and experimental workflows.
Introduction to this compound
This compound is a stable isotope-labeled version of lenalidomide, in which five hydrogen atoms on the piperidinedione ring are replaced with deuterium atoms. This isotopic substitution increases the molecular weight of the compound without significantly altering its chemical properties.
Due to this mass difference, this compound serves as an ideal internal standard in mass spectrometry-based analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of lenalidomide in biological samples. There is currently no publicly available evidence to suggest that this compound is being developed as a therapeutic agent with an altered pharmacokinetic profile.
The biological and mechanistic data presented in this guide are based on studies of non-deuterated lenalidomide. It is scientifically presumed that the mechanism of action of this compound is identical to that of lenalidomide. The principles of deuteration suggest that while the pharmacodynamic properties (the drug's effect on the body) remain the same, the pharmacokinetic properties (the body's effect on the drug) could be altered. Deuteration can sometimes lead to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect, which can result in a longer half-life and increased exposure to the active compound. However, without specific studies on this compound, any such effects remain theoretical.
Core Mechanism of Action: A Molecular Glue for Targeted Protein Degradation
The central mechanism of lenalidomide's action is its ability to modulate the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] This complex is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins.
The CRL4-CRBN E3 Ubiquitin Ligase Complex
The CRL4-CRBN complex is composed of four main proteins:
-
Cullin 4 (CUL4): A scaffold protein that assembles the complex.
-
Regulator of Cullins 1 (ROC1): A RING finger protein that recruits the E2 ubiquitin-conjugating enzyme.
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to CUL4.
-
Cereblon (CRBN): The substrate receptor that recognizes and binds to target proteins destined for degradation.
Lenalidomide as a Molecular Glue
Lenalidomide acts as a "molecular glue" by binding to a hydrophobic pocket in CRBN.[3] This binding event creates a new protein interface that enhances the affinity of the CRL4-CRBN complex for specific "neo-substrates" that it would not normally target. In the context of multiple myeloma, the most critical neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][4]
The binding of lenalidomide to CRBN induces a conformational change that facilitates the recruitment of IKZF1 and IKZF3 to the complex. Once bound, IKZF1 and IKZF3 are polyubiquitinated by the E2 enzyme and subsequently targeted for degradation by the 26S proteasome.[4]
References
- 1. Lenalidomide Enhances CAR-T Cell Activity Against Solid Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. AT-101 Enhances the Antitumor Activity of Lenalidomide in Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Lenalidomide and the Role of Lenalidomide-d5
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Lenalidomide-d5 is a deuterated analog of Lenalidomide. Its primary application in research and development is as an internal standard for the bioanalytical quantification of Lenalidomide in biological matrices. It is not administered as a therapeutic agent. Due to the nature of deuterium labeling, its pharmacokinetic and metabolic properties are presumed to be nearly identical to those of Lenalidomide. Therefore, this guide focuses on the comprehensive data available for the active pharmaceutical ingredient, Lenalidomide, while detailing the specific use of this compound in experimental protocols.
Introduction to Lenalidomide
Lenalidomide is a potent, orally administered immunomodulatory drug (IMiD®) derived from thalidomide.[1][2] It exhibits a range of antineoplastic, anti-angiogenic, and anti-inflammatory properties, making it a cornerstone therapy for multiple myeloma (MM) and other hematologic malignancies.[1][2][3] Unlike its predecessor, thalidomide, lenalidomide possesses a more favorable efficacy and safety profile.[1] Its mechanism of action involves binding to the cereblon (CRBN) protein, a component of the cullin-ring E3 ubiquitin ligase complex (CRL4^CRBN^). This binding alters the substrate specificity of the E3 ligase, leading to the targeted ubiquitination and subsequent proteasomal degradation of specific lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for myeloma cell survival.[4][5][6]
Pharmacokinetics of Lenalidomide
Lenalidomide exhibits a predictable and linear pharmacokinetic profile across clinically relevant doses (5-50 mg).[1][7] Its absorption, distribution, metabolism, and excretion (ADME) characteristics have been well-documented in healthy volunteers and patient populations.
Absorption
Following oral administration under fasting conditions, lenalidomide is rapidly and highly absorbed, with over 90% of the dose estimated to be absorbed into the bloodstream.[7][8] Peak plasma concentrations (Cmax) are typically reached within 0.5 to 1.5 hours (Tmax).[1][9] The presence of food can delay absorption, reducing the Cmax by approximately 50% and the area under the concentration-time curve (AUC) by 20%.[7][8] Both Cmax and AUC increase proportionally with the dose, and the drug does not accumulate in plasma after repeated dosing.[1][7]
Distribution
In vitro, approximately 30% of lenalidomide is bound to plasma proteins.[1] In healthy male subjects, the apparent volume of distribution (Vd) was found to be 75.8 ± 7.3 L.[1] Lenalidomide distributes into semen, but levels become undetectable three days after treatment cessation.[7][8] Studies using radiolabeled [¹⁴C]-lenalidomide showed comparable exposure levels in whole blood and plasma, suggesting equal distribution between plasma and blood cells.[10]
Metabolism
Lenalidomide undergoes minimal metabolism in humans, with unchanged drug being the predominant circulating form.[1][10] The biotransformation pathways are not mediated by cytochrome P450 (CYP) enzymes.[7][11] The minor metabolic processes include:
-
Trivial hydroxylation to form 5-hydroxy-lenalidomide.[1][10]
-
Slow non-enzymatic hydrolysis of the glutarimide ring.[2][7]
These metabolites account for less than 5% of the parent drug levels in circulation and are not considered to contribute significantly to the drug's pharmacological activity or toxicity.[1][10]
Excretion
The primary route of elimination for lenalidomide is renal excretion.[1] Approximately 82-90% of an orally administered dose is excreted in the urine as unchanged drug, with the majority recovered within the first 24 hours.[7][10] Fecal excretion accounts for a minor portion, typically around 4% of the dose.[10] The terminal half-life (t½) is short, ranging from 3 to 4 hours in healthy subjects and patients with normal renal function.[1][7] Consequently, renal function is the most critical factor influencing lenalidomide exposure.[7][8]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of lenalidomide in healthy adult subjects.
| Parameter | Value | Reference(s) |
| Bioavailability | >90% (estimated) | [7] |
| Tmax (fasting) | 0.5 - 1.5 hours | [1][7] |
| T½ (half-life) | ~3 - 4 hours | [1][7][8] |
| Plasma Protein Binding | ~30% | [1] |
| Apparent Volume of Distribution (Vd) | 75.8 ± 7.3 L | [1] |
| Primary Route of Excretion | Renal (unchanged drug) | [1][10] |
| Urinary Excretion (% of dose) | ~82-90% within 24h | [7][10] |
| Fecal Excretion (% of dose) | ~4% | [10] |
| Metabolism | Minimal (<5% of parent) | [1][10] |
Visualized Pathways and Workflows
Metabolic Pathway of Lenalidomide
Lenalidomide is minimally metabolized, primarily through hydroxylation and N-acetylation.
Caption: Minor metabolic pathways of Lenalidomide.
Mechanism of Action: Targeted Protein Degradation
Lenalidomide acts as a "molecular glue" to induce the degradation of specific target proteins.
Caption: Lenalidomide-induced degradation of IKZF1/IKZF3.
Experimental Protocols: Bioanalytical Quantification
The accurate measurement of lenalidomide concentrations in biological matrices like human plasma is crucial for pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard method, which consistently utilizes this compound as an internal standard (IS) to ensure accuracy and precision.[12][13][14]
General Bioanalytical Method Using this compound
Objective: To quantify the concentration of lenalidomide in human plasma.
Internal Standard: this compound.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 50-100 µL of human plasma (containing unknown lenalidomide concentrations) into a microcentrifuge tube.[12][15]
-
Spike the sample with a fixed, known concentration of this compound (internal standard).
-
Add an extraction solvent (e.g., 2.5 mL of ethyl acetate).[15]
-
Vortex vigorously for approximately 10 minutes to ensure thorough mixing and extraction of the analyte and IS from the plasma matrix.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solution for injection into the HPLC system.
-
-
Chromatographic Separation (HPLC):
-
Column: A reverse-phase column, such as a Halo® C18 or Luna omega polar C18, is typically used.[12][15]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A common composition is 20:80 (v/v) 0.1% formic acid and methanol.[12]
-
Flow Rate: Typically set between 0.5-1.0 mL/min.[15]
-
Run Time: Optimized for speed and resolution, often as short as 2.5 minutes.[12][14]
-
-
Detection (Tandem Mass Spectrometry - MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM). This highly selective mode monitors specific precursor-to-product ion transitions for both lenalidomide and the this compound internal standard.
-
Quantification: The concentration of lenalidomide in the original sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio against a calibration curve constructed with known concentrations of lenalidomide.
-
Bioanalytical Workflow Diagram
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetics, metabolism and excretion of [14C]-lenalidomide following oral administration in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide. [themednet.org]
- 4. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, metabolism and excretion of [(14)C]-lenalidomide following oral administration in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma [mdpi.com]
- 15. sciex.com [sciex.com]
The Definitive Guide to Utilizing Lenalidomide-d5 as an Internal Standard for Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical role of Lenalidomide-d5 as an internal standard in the bioanalytical quantification of lenalidomide. This document outlines the rationale for its use, its mechanism of action, and detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Introduction: The Imperative for a Reliable Internal Standard
Lenalidomide is a potent immunomodulatory agent with significant therapeutic applications in the treatment of multiple myeloma and other hematologic malignancies. Accurate quantification of lenalidomide in biological matrices is paramount for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis. It offers unparalleled accuracy and precision by compensating for variations in sample preparation, chromatographic retention, and ionization efficiency. This compound, being chemically identical to the analyte with the exception of its isotopic composition, co-elutes with lenalidomide and experiences similar matrix effects, thereby ensuring the integrity of the analytical results.
Physicochemical Properties
| Property | Value |
| Chemical Name | 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione-3,4,4,5,5-d5 |
| Molecular Formula | C₁₃H₈D₅N₃O₃ |
| Molecular Weight | 264.29 g/mol |
| Deuterium Incorporation | ≥98% |
| Appearance | A solid |
| Solubility | Soluble in DMSO and Methanol |
Note: Properties may vary slightly between different commercial suppliers.
Mechanism of Action of Lenalidomide
Lenalidomide exerts its therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is central to the anti-myeloma and immunomodulatory activities of lenalidomide.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not widely published and is often proprietary to specialized chemical manufacturers, the general approach involves the use of deuterated reagents in the synthesis of the lenalidomide molecule. One common strategy is to introduce deuterium atoms at specific positions that are not susceptible to back-exchange under physiological or analytical conditions. This is often achieved through methods like catalytic deuterium gas exchange or by using deuterated starting materials in the synthetic pathway that ultimately forms the piperidine-2,6-dione ring. For research and regulated bioanalysis, it is standard practice to procure this compound from reputable commercial suppliers who can provide a certificate of analysis detailing its chemical purity and isotopic enrichment.
Experimental Protocols for Bioanalysis
The following sections provide a detailed methodology for the quantification of lenalidomide in human plasma using this compound as an internal standard.
Materials and Reagents
-
Lenalidomide reference standard
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve lenalidomide and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the lenalidomide stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL (or other suitable concentration) for spiking into samples.
Sample Preparation (Liquid-Liquid Extraction)
A common and effective method for extracting lenalidomide from plasma is liquid-liquid extraction (LLE).
-
Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown samples) into microcentrifuge tubes.
-
Add 25 µL of the this compound internal standard working solution to all tubes except for the blank matrix samples.
-
Vortex briefly to mix.
-
Add 500 µL of extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. Optimization may be required for specific instrumentation.
| Parameter | Typical Conditions |
| LC System | High-performance or Ultra-high-performance liquid chromatography system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic or gradient elution suitable for separating lenalidomide from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| MRM Transitions | Lenalidomide: m/z 260.1 → 149.1; this compound: m/z 265.1 → 154.1 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100-200 ms |
Method Validation and Performance Characteristics
A robust bioanalytical method using this compound as an internal standard should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical performance characteristics.
Calibration Curve and Linearity
| Parameter | Typical Value |
| Concentration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, weighted (1/x² or 1/x) |
| Correlation Coefficient (r²) | > 0.99 |
Precision and Accuracy
| Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| LLOQ | < 15% | < 15% | ± 20% |
| Low QC | < 10% | < 10% | ± 15% |
| Mid QC | < 10% | < 10% | ± 15% |
| High QC | < 10% | < 10% | ± 15% |
Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Lenalidomide | 85 - 105 | < 15% |
| This compound | 85 - 105 | < 15% |
Experimental and Bioanalytical Workflow
The overall process from sample collection to data analysis is a multi-step workflow that requires careful execution to ensure data quality.
Lenalidomide-d5 binding affinity to Cereblon E3 ubiquitin ligase
An In-Depth Technical Guide on the Binding Affinity of Lenalidomide-d5 to the Cereblon E3 Ubiquitin Ligase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Lenalidomide to the Cereblon (CRBN) E3 ubiquitin ligase. It includes quantitative binding data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Note on this compound: This document focuses on the binding affinity of Lenalidomide. This compound is a deuterated analog of Lenalidomide. While deuteration can affect a molecule's metabolic profile, it is generally accepted that the binding affinity to its primary target remains largely unchanged due to the preservation of stereochemistry and electronic properties. Therefore, the data presented for Lenalidomide is considered representative for this compound.
Quantitative Binding Affinity Data
The binding affinity of Lenalidomide to Cereblon has been determined using various biophysical and biochemical assays. The following table summarizes the key quantitative data from the literature.
| Parameter | Value | Assay Method | Protein Construct | Reference |
| Kd | 0.64 ± 0.24 µM | Isothermal Titration Calorimetry (ITC) | Full-length CRBN-DDB1 complex | [1] |
| Ki | ~178 nM | Competitive Titration Assay | hsDDB1-hsCRBN | [2] |
| IC50 | ~1-2 µM | Thalidomide Analog Bead Assay | Endogenous CRBN in U266 cell extracts | [3][4] |
| pIC50 | 5.82 | Displacement of a Cy5-conjugated compound | CRBN | [5] |
| pEC50 | 7.17 | Ikaros degradation in DF15 cells | Endogenous CRBN | [5] |
| pKi | 4.79 | MicroScale Thermophoresis (MST) | Human CRBN-thalidomide binding domain | [5] |
| pKi | 5.51 | Fluorescence Resonance Energy Transfer (FRET) | Magnetospirillum gryphiswaldense CRBN isoform 4 | [5] |
Signaling Pathway
Lenalidomide functions as a "molecular glue," inducing proximity between Cereblon and its neosubstrates, leading to their ubiquitination and subsequent degradation by the proteasome. This has significant downstream effects on cancer cells.
Caption: Lenalidomide-mediated degradation of neosubstrates via the CRL4-CRBN E3 ubiquitin ligase complex.
Experimental Protocols & Workflows
Several experimental techniques have been employed to characterize the binding of Lenalidomide to Cereblon. Below are detailed protocols for some of the key methods.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol:
-
Protein Preparation: Purify the full-length CRBN-DDB1 protein complex. Dialyze the protein extensively against the ITC buffer (e.g., pH 7.0) to ensure buffer matching with the ligand solution.[1]
-
Ligand Preparation: Dissolve Lenalidomide in the same ITC buffer used for the protein.
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the Lenalidomide solution into the injection syringe.
-
Perform a series of injections of the Lenalidomide solution into the protein solution while monitoring the heat change.
-
A control experiment with injections of Lenalidomide into buffer alone is performed to determine the heat of dilution.
-
-
Data Analysis: Subtract the heat of dilution from the experimental data. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.[1]
Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry (ITC).
Competitive Binding Assay (Fluorescence Polarization)
This assay measures the displacement of a fluorescently labeled ligand from its protein target by an unlabeled competitor.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of the CRBN-DDB1 complex.
-
Prepare a solution of a fluorescently labeled Cereblon binder (e.g., Cy5-thalidomide).[2]
-
Prepare serial dilutions of the unlabeled competitor, Lenalidomide.
-
-
Assay Procedure:
-
In a microplate, combine the CRBN-DDB1 complex and the fluorescently labeled binder at concentrations that give a stable, high fluorescence polarization signal.
-
Add the serially diluted Lenalidomide to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Data Acquisition: Measure the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the Lenalidomide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to a Ki value.[2]
Caption: Workflow for a competitive fluorescence polarization binding assay.
Thalidomide Analog Affinity Bead Assay
This pull-down assay uses a thalidomide analog immobilized on beads to capture Cereblon from cell lysates. The binding of Lenalidomide is assessed by its ability to compete with the beads for Cereblon binding.[3][4]
Protocol:
-
Cell Lysate Preparation: Prepare extracts from a suitable cell line (e.g., U266 myeloma cells) in a non-denaturing lysis buffer.[3]
-
Competition: Pre-incubate the cell lysate with varying concentrations of Lenalidomide.[3]
-
Affinity Capture: Add thalidomide analog-coupled magnetic beads to the pre-incubated lysates and incubate to allow for binding.[3]
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).
-
-
Detection: Analyze the eluted proteins by immunoblotting using antibodies against CRBN and DDB1.[3]
-
Data Analysis: Quantify the amount of CRBN pulled down at each Lenalidomide concentration to determine the IC50.[4]
Caption: Workflow for a thalidomide analog affinity bead pull-down assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lenalidomide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Lenalidomide-d5: An In-depth Technical Guide to Degradation Pathways and Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways and resulting metabolites of Lenalidomide. While this guide focuses on Lenalidomide-d5, the available research primarily investigates the non-deuterated form. The degradation pathways of this compound are anticipated to be analogous to those of Lenalidomide.
In Vivo Biotransformation and Metabolites
In humans, Lenalidomide undergoes limited metabolism, with the majority of the drug being excreted unchanged in the urine.[1][2] Biotransformation pathways include chiral inversion, minor hydroxylation, and N-acetylation.[1][2]
Key Metabolites:
-
5-hydroxy-lenalidomide: A minor metabolite formed through hydroxylation.[3][4][5]
-
N-acetyl-lenalidomide: A minor metabolite formed through N-acetylation.[3][4][5]
-
Denitrified-2 glutarimide: A potential new metabolite identified in the urine of patients who respond poorly to Lenalidomide treatment.[6]
Quantitative Data on Lenalidomide Elimination and Metabolism
| Parameter | Value | Reference |
| Unchanged Drug Excretion | ||
| % of dose excreted as unchanged lenalidomide in urine within 24h | ~82% | [1][2] |
| % of dose excreted as unchanged lenalidomide in urine (total) | ~85% | [3] |
| Metabolite Formation | ||
| 5-hydroxy-lenalidomide in circulation | < 5% of parent drug levels | [3][4] |
| N-acetyl-lenalidomide in circulation | < 5% of parent drug levels | [3][4] |
| 5-hydroxy-lenalidomide in urine (% of administered dose) | ~4.59% | [4] |
| N-acetyl-lenalidomide in urine (% of administered dose) | ~1.83% | [4] |
Forced Degradation and Stability
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating properties of analytical methods. Lenalidomide has been subjected to various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.[7][8][9]
Summary of Forced Degradation Studies
| Stress Condition | Observations | Degradation Products | Reference |
| Acidic Hydrolysis (e.g., 0.5 N HCl) | Significant degradation | Cleavage of the glutarimide ring | [8][9][10] |
| Alkaline Hydrolysis (e.g., 0.5 N NaOH) | Extensive degradation | Cleavage of the glutarimide ring | [8][9][10] |
| Oxidative Degradation (e.g., 10% H2O2) | Susceptible to degradation | Oxidized derivatives | [7][9][10] |
| Photolytic Degradation (UV light/sunlight) | Relatively stable | No significant degradation products | [8][9] |
| Thermal Degradation (Dry heat) | Relatively stable | No significant degradation products | [8][9] |
Signaling Pathway: Mechanism of Action
While not a degradation pathway of the drug itself, the mechanism of action of Lenalidomide involves inducing the degradation of specific cellular proteins. Lenalidomide binds to the E3 ubiquitin ligase Cereblon (CRBN), which is part of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex.[11][12][13] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[11][14][15][16][17][18]
Caption: Lenalidomide-induced degradation of IKZF1 and IKZF3 via the CRL4^CRBN^ E3 ubiquitin ligase pathway.
Experimental Protocols
Forced Degradation Studies
A common experimental approach to investigate the degradation pathways of Lenalidomide involves subjecting the drug to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[8][9][10]
General Workflow:
-
Sample Preparation: Prepare solutions of Lenalidomide in appropriate solvents.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the drug solution with an acid (e.g., 0.5 N HCl) and heat (e.g., 60°C) for a specified duration (e.g., 24 hours).[10]
-
Alkaline Hydrolysis: Treat the drug solution with a base (e.g., 0.5 N NaOH) and heat (e.g., 60°C) for a specified duration (e.g., 24 hours).[10]
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 10% H2O2) and heat (e.g., 60°C) for a specified duration (e.g., 24 hours).[10]
-
Photolytic Degradation: Expose the drug solution to UV light or sunlight for a specified duration (e.g., 24 hours to 10 days).[8][10]
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C) for an extended period (e.g., 10 days).[10]
-
-
Sample Analysis: Analyze the stressed samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to separate and identify the degradation products.[8][9]
Caption: A generalized workflow for conducting forced degradation studies on Lenalidomide.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC):
A widely used technique for the separation and quantification of Lenalidomide and its degradation products.
-
Column: A reverse-phase column, such as a C18 column, is commonly used.[9][10][19][20]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed in a gradient or isocratic elution mode.[9][10][19][20]
-
Detection: UV detection is frequently used, with the wavelength set at a maximum absorbance for Lenalidomide (e.g., 210 nm, 220 nm, or 242 nm).[9][10][19][21]
Liquid Chromatography-Mass Spectrometry (LC-MS):
This technique is instrumental in the structural elucidation of unknown degradation products by providing mass-to-charge ratio information.[9] It is often used in conjunction with HPLC to identify the metabolites and degradation products formed in vivo and in vitro.[6]
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Lenalidomide (Revlimid): A Thalidomide Analogue in Combination With Dexamethasone For the Treatment of All Patients With Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, metabolism and excretion of [14C]-lenalidomide following oral administration in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of lenalidomide metabolites in urine to discover drug-resistant compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Method Development and Validation of Degradation Studies of Lenalidomide by RP-HPLC - ProQuest [proquest.com]
- 11. beyondspringpharma.com [beyondspringpharma.com]
- 12. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 16. Lenalidomide Acts in Myeloma by Degrading Lymphoid Transcription Factors IKZF1 and IKZF3 - The ASCO Post [ascopost.com]
- 17. researchgate.net [researchgate.net]
- 18. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. abap.co.in [abap.co.in]
- 20. rjptonline.org [rjptonline.org]
- 21. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-Angiogenic Properties of Lenalidomide-d5: A Technical Guide
Disclaimer: This technical guide summarizes the anti-angiogenic properties and associated experimental methodologies based on existing research on Lenalidomide. As of the date of this document, specific experimental data on the deuterated analog, Lenalidomide-d5, is not publicly available. The information presented herein is extrapolated from studies on Lenalidomide, assuming a similar mechanism of action and biological activity, a common practice in the early-stage assessment of deuterated compounds. Researchers are advised to conduct specific studies on this compound to verify these properties.
Introduction
Lenalidomide, a thalidomide analogue, is an immunomodulatory agent with potent anti-neoplastic, anti-inflammatory, and anti-angiogenic properties.[1][2] Its deuterated form, this compound, is a stable isotope-labeled version of the molecule often used as an internal standard in pharmacokinetic studies. The substitution of hydrogen with deuterium atoms can sometimes lead to altered metabolic profiles and potentially enhanced therapeutic properties. This guide focuses on the anti-angiogenic characteristics of Lenalidomide, providing a framework for investigating these properties in its deuterated counterpart, this compound.
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Lenalidomide has been shown to inhibit angiogenesis through various mechanisms, making it a subject of significant interest in oncology research.[3][4]
Core Anti-Angiogenic Mechanisms of Action
Lenalidomide exerts its anti-angiogenic effects through a multi-faceted approach, primarily by targeting endothelial cells and the tumor microenvironment. The key mechanisms include:
-
Inhibition of Growth Factor Signaling: Lenalidomide has been shown to downregulate the expression and signaling of key pro-angiogenic growth factors, most notably Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[2][5] It interferes with the VEGF-induced PI3K-Akt signaling pathway, a critical cascade for endothelial cell proliferation, migration, and survival.[3][6]
-
Disruption of Endothelial Cell Function: The drug directly impedes the migratory and tube-forming capabilities of endothelial cells, which are essential steps in the formation of new blood vessels.[3][4] Studies have demonstrated a dose-dependent inhibition of endothelial cell cord formation.[3]
-
Modulation of the Tumor Microenvironment: Lenalidomide can alter the cytokine profile within the tumor microenvironment, reducing the levels of pro-angiogenic and pro-inflammatory cytokines such as TNF-α and IL-6.[2]
-
Interference with Adhesion Molecules: Lenalidomide can inhibit the function of cell adhesion molecules, which play a role in endothelial cell interactions and vessel formation.[3]
Quantitative Data on Anti-Angiogenic Effects of Lenalidomide
The following tables summarize quantitative data from various in vitro and in vivo studies on Lenalidomide, which can serve as a benchmark for investigating this compound.
| In Vitro Assay | Cell Type | Lenalidomide Concentration | Observed Effect | Reference |
| Endothelial Cell Migration ("Wound" Healing Assay) | Multiple Myeloma Endothelial Cells (MMECs) | 0.5 µmol/L | 56% reduction in migration | [4] |
| 1.75 µmol/L | 75% reduction in migration | [4] | ||
| Chemotaxis Assay (Boyden Chamber) | Multiple Myeloma Endothelial Cells (MMECs) | 0.5 µmol/L | 27% inhibition of migration | [4] |
| 1.75 µmol/L | 55% inhibition of migration | [4] | ||
| Endothelial Tube Formation | Multiple Myeloma Endothelial Cells (MMECs) | 0.25 µmol/L | 34% reduction in mesh area | [4] |
| 0.50 µmol/L | 48% reduction in mesh area | [4] | ||
| 1.75 µmol/L | 67% reduction in mesh area | [4] | ||
| 0.25 µmol/L | 45% reduction in vessel length | [4] | ||
| 0.50 µmol/L | 58% reduction in vessel length | [4] | ||
| 1.75 µmol/L | 76% reduction in vessel length | [4] | ||
| 0.25 µmol/L | 48% reduction in branching points | [4] | ||
| 0.50 µmol/L | 55% reduction in branching points | [4] | ||
| 1.75 µmol/L | 80% reduction in branching points | [4] | ||
| VEGF Expression (Hepatocellular Carcinoma Cells) | SMMC-7721 | 100 µg/ml | Significant inhibition of VEGF expression (more potent than thalidomide) | [7] |
| 200 µg/ml | Significant inhibition of VEGF expression | [7] |
| In Vivo Assay | Model | Lenalidomide Concentration/Dose | Observed Effect | Reference |
| Chicken Chorioallantoic Membrane (CAM) Assay | Chick Embryo | 1.75 µmol/L | Significant inhibition of MM-induced angiogenesis (Mean vessel number reduced from 24 to 5) | [4] |
| B16-F10 Mouse Melanoma Model | Mouse | Not Specified | >40% reduction in melanoma lung colony counts | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.
Endothelial Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
Basement membrane extract (BME), such as Matrigel®
-
96-well tissue culture plates, pre-chilled
-
Endothelial cells (e.g., HUVECs, MMECs)
-
Endothelial cell growth medium
-
Test compound (this compound) and vehicle control
-
Inverted microscope with imaging capabilities
Procedure:
-
Thaw BME on ice overnight at 4°C.
-
Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of BME.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Harvest endothelial cells and resuspend them in growth medium containing the desired concentrations of this compound or vehicle control. A typical cell density is 1-2 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each BME-coated well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of meshes using image analysis software.
Aortic Ring Assay
This ex vivo assay provides a more complex model of angiogenesis, involving sprouting of new vessels from a piece of tissue.
Materials:
-
Thoracic aorta from a rat or mouse
-
Sterile phosphate-buffered saline (PBS)
-
Basement membrane extract (BME) or collagen I
-
48-well tissue culture plates, pre-chilled
-
Endothelial cell growth medium
-
Test compound (this compound) and vehicle control
-
Surgical instruments (forceps, scissors, scalpel)
-
Stereomicroscope
Procedure:
-
Humanely euthanize the animal and aseptically dissect the thoracic aorta.
-
Place the aorta in a petri dish containing cold, sterile PBS and clean off any surrounding fatty and connective tissue.
-
Cross-section the aorta into 1 mm thick rings.[1]
-
Coat the wells of a pre-chilled 48-well plate with a layer of BME or collagen I and allow it to polymerize at 37°C.
-
Gently place one aortic ring into each well.
-
Overlay the ring with another layer of BME or collagen I and allow it to polymerize.
-
Add endothelial cell growth medium containing the desired concentrations of this compound or vehicle control to each well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7-14 days, changing the medium every 2-3 days.
-
Monitor the sprouting of new microvessels from the aortic rings daily using a stereomicroscope.
-
At the end of the experiment, capture images and quantify the extent of sprouting by measuring the number and length of the sprouts.
Chicken Chorioallantoic Membrane (CAM) Assay
This in vivo assay utilizes the highly vascularized CAM of a developing chicken embryo to assess angiogenesis.
Materials:
-
Fertilized chicken eggs (e.g., White Leghorn)
-
Egg incubator
-
Sterile saline
-
Small sterile filter paper discs or gelatin sponges
-
Test compound (this compound) and vehicle control
-
Surgical tools (small scissors, forceps)
-
Stereomicroscope with imaging capabilities
Procedure:
-
Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.
-
On embryonic day 3-4, create a small window in the eggshell to expose the CAM.
-
On embryonic day 7-10, carefully place a sterile filter paper disc or gelatin sponge soaked with this compound or vehicle control onto the CAM.[4]
-
Seal the window with sterile tape and return the egg to the incubator.
-
After 48-72 hours of incubation, re-open the window and observe the CAM.
-
Capture images of the blood vessels surrounding the implant.
-
Quantify the angiogenic response by counting the number of blood vessels converging towards the implant or by measuring the vessel density in the area.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by Lenalidomide and a general workflow for assessing anti-angiogenic properties.
Caption: Lenalidomide's Inhibition of the VEGF/PI3K/Akt Signaling Pathway.
References
- 1. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The anti-cancer drug lenalidomide inhibits angiogenesis and metastasis via multiple inhibitory effects on endothelial cell function in normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Anti-VEGF Drugs in the Treatment of Multiple Myeloma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Use of Lenalidomide-d5 in Pharmacokinetic Studies of Lenalidomide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Lenalidomide-d5 as an internal standard in the pharmacokinetic analysis of Lenalidomide. The methodologies described are based on validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) assays.
Introduction
Lenalidomide is an immunomodulatory agent with antineoplastic properties used in the treatment of multiple myeloma and other hematologic malignancies.[1][2] Accurate determination of Lenalidomide concentrations in biological matrices, such as human plasma, is crucial for pharmacokinetic (PK) studies, which inform dosing regimens and ensure therapeutic efficacy and safety.[3][4][5]
This compound, a deuterated analog of Lenalidomide, serves as an ideal internal standard (IS) for quantitative bioanalysis. Its chemical and physical properties are nearly identical to Lenalidomide, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for distinct detection by mass spectrometry. This minimizes variability and enhances the accuracy and precision of the analytical method.[6][7]
Pharmacokinetic Parameters of Lenalidomide
Understanding the pharmacokinetic profile of Lenalidomide is essential for designing and interpreting bioanalytical studies. The following table summarizes key pharmacokinetic parameters of Lenalidomide in humans.
| Parameter | Value | Reference |
| Absorption | Rapidly absorbed, with Tmax typically between 0.5 and 4 hours post-dose.[2][8] | [2][3][8] |
| Bioavailability | High oral bioavailability, exceeding 90%.[3][4][5] | [3][4][5] |
| Effect of Food | Co-administration with a high-fat meal can reduce the area under the concentration-time curve (AUC) by 20% and the maximum concentration (Cmax) by 50%.[3][4][5] | [3][4][5] |
| Distribution | Apparent volume of distribution is approximately 75.8 ± 7.3 L in healthy male subjects.[2] | [2] |
| Protein Binding | Approximately 30% bound to plasma proteins in vitro.[2] | [2] |
| Metabolism | Minimally metabolized. The primary component in circulation is unchanged Lenalidomide (approximately 92% of circulating radioactivity). Minor metabolites include 5-hydroxy-lenalidomide and N-acetyl-lenalidomide.[5][9] | [5][9] |
| Elimination | Predominantly eliminated unchanged in the urine (approximately 82% of an oral dose within 24 hours).[3][4][5] | [3][4][5] |
| Half-life (t½) | Approximately 3-4 hours in individuals with normal renal function.[3][4][5] | [3][4][5] |
Experimental Protocols
The following are detailed protocols for the quantification of Lenalidomide in human plasma using this compound as an internal standard, based on published and validated HPLC-MS/MS methods.[1][6][7]
Protocol 1: Liquid-Liquid Extraction (LLE) Method[6][7]
This protocol is suitable for the extraction of Lenalidomide and this compound from human plasma.
Materials:
-
Human plasma (K2-EDTA as anticoagulant)
-
Lenalidomide and this compound standards
-
Dimethyl sulfoxide (DMSO)
-
Ethyl Acetate
-
Methanol
-
0.1% Formic acid in water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC vials
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Lenalidomide and this compound (1 mg/mL) in DMSO.[7]
-
Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions with a suitable solvent mixture (e.g., Methanol:Water, 80:20 v/v).[10]
-
Prepare a working solution of the internal standard (this compound) at a concentration of 1000 ng/mL.[7]
-
-
Sample Preparation:
-
Pipette 50 µL of human plasma into a microcentrifuge tube.[6][7]
-
Add a specific volume of the this compound working solution to each plasma sample (except for double blank samples).
-
For calibration standards and QC samples, spike the appropriate amount of Lenalidomide working solution into blank plasma.
-
Vortex mix the samples briefly.
-
-
Liquid-Liquid Extraction:
-
Add a specified volume of ethyl acetate (e.g., 1 mL) to each tube.
-
Vortex mix vigorously for a set time (e.g., 5-10 minutes).
-
Centrifuge the samples to separate the organic and aqueous layers (e.g., at 10,000 rpm for 5 minutes).
-
Carefully transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
-
Reconstitution:
-
Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL).
-
Vortex mix to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) Method[1]
This protocol offers an alternative extraction method that can provide cleaner extracts.
Materials:
-
Human plasma (K2-EDTA as anticoagulant)
-
Lenalidomide and this compound standards
-
Appropriate SPE cartridges (e.g., Strata-X®)[1]
-
Methanol
-
Water
-
Conditioning, equilibration, washing, and elution solvents as per the SPE cartridge manufacturer's instructions.
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
HPLC vials
Procedure:
-
Preparation of Stock and Working Solutions: (Follow the same procedure as in Protocol 1).
-
Sample Pre-treatment:
-
Pipette a specific volume of human plasma into a microcentrifuge tube.
-
Add the internal standard (this compound) working solution.
-
For calibration and QC samples, add the appropriate Lenalidomide working solution.
-
Dilute the plasma sample with an appropriate buffer or solution as recommended for the SPE cartridge.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol).
-
Equilibration: Equilibrate the cartridge with an aqueous solution (e.g., water or a specific buffer).
-
Loading: Load the pre-treated plasma sample onto the conditioned and equilibrated cartridge.
-
Washing: Wash the cartridge with a specific wash solution to remove interferences.
-
Elution: Elute the analyte and internal standard with an appropriate elution solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and transfer to an HPLC vial for analysis.
-
HPLC-MS/MS Analytical Method
The following table summarizes typical HPLC-MS/MS conditions for the analysis of Lenalidomide and this compound.
| Parameter | Typical Conditions | Reference |
| HPLC System | Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system | [1][11] |
| Column | Reversed-phase C18 column (e.g., Halo® C18, XTerra RP18)[6][10] | [6][10] |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile). A common isocratic mobile phase is 0.1% formic acid in water:methanol (20:80, v/v).[6][7] | [6][7][11] |
| Flow Rate | 0.2 - 1.0 mL/min | [7][12] |
| Column Temperature | Ambient or controlled (e.g., 25°C or 40°C) | [12][13] |
| Injection Volume | 5 - 20 µL | - |
| Mass Spectrometer | Triple quadrupole mass spectrometer | [10] |
| Ionization Mode | Electrospray Ionization (ESI), positive ion mode[6][7] | [6][7][10] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [6][7] |
| MRM Transitions | Lenalidomide: m/z 260.1 → 149.1 (example) This compound: m/z 265.1 → 149.1 (example) | [6][7] |
Note: The specific MRM transitions and other mass spectrometer parameters should be optimized for the instrument being used.
Data Presentation
The following tables present typical validation data for a bioanalytical method using this compound.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Lenalidomide | 5 - 1000 | Linear, 1/x² weighting | > 0.996 |
Data synthesized from multiple sources indicating common ranges and performance.[6][7]
Table 2: Precision and Accuracy Data
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Total Lenalidomide | LLOQ | 5 | ≤ 3.29 | 93.00 - 105.86 | ≤ 7.65 | 94.45 - 101.10 |
| Low QC | 15 | ≤ 3.29 | 93.00 - 105.86 | ≤ 7.65 | 94.45 - 101.10 | |
| Mid QC | 500 | ≤ 3.29 | 93.00 - 105.86 | ≤ 7.65 | 94.45 - 101.10 | |
| High QC | 800 | ≤ 3.29 | 93.00 - 105.86 | ≤ 7.65 | 94.45 - 101.10 | |
| Unbound Lenalidomide | LLOQ | 5 | ≤ 5.01 | 92.14 - 99.42 | ≤ 10.55 | 93.95 - 98.48 |
| Low QC | 15 | ≤ 5.01 | 92.14 - 99.42 | ≤ 10.55 | 93.95 - 98.48 | |
| Mid QC | 500 | ≤ 5.01 | 92.14 - 99.42 | ≤ 10.55 | 93.95 - 98.48 | |
| High QC | 800 | ≤ 5.01 | 92.14 - 99.42 | ≤ 10.55 | 93.95 - 98.48 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation. Data adapted from a representative study.[7]
Visualizations
Caption: Workflow for a pharmacokinetic study of Lenalidomide.
Caption: Liquid-Liquid Extraction (LLE) protocol workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide. [themednet.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pharmacokinetics, metabolism and excretion of [14C]-lenalidomide following oral administration in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. mednexus.org [mednexus.org]
Protocol for the Synthesis of High-Purity Lenalidomide-d5
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed protocol for the synthesis of high-purity, deuterated Lenalidomide (Lenalidomide-d5). Lenalidomide is an immunomodulatory agent with potent anti-tumor activity. The deuterium-labeled analog, this compound, serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry. This protocol outlines a three-step synthesis followed by purification and analytical characterization to ensure high isotopic and chemical purity.
Experimental Protocols
The synthesis of this compound is accomplished through a three-step process, beginning with the deuteration of a key intermediate, followed by condensation and subsequent reduction.
Step 1: Synthesis of 3-Aminopiperidine-2,6-dione-3,4,4,5,5-d5 Hydrochloride
This step involves the deuteration of L-glutamine followed by cyclization to form the deuterated aminopiperidinedione hydrochloride.
Materials:
-
L-Glutamine
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Sodium metal
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
Deuteration of L-Glutamine: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-glutamine (1 equivalent) in deuterium oxide (10 volumes). Add freshly cut sodium metal (0.1 equivalents) portion-wise. Heat the mixture to reflux for 48 hours under an inert atmosphere. Cool the reaction mixture to room temperature and neutralize with 2M HCl in D₂O. Remove the solvent under reduced pressure to obtain L-glutamine-d5.
-
Cyclization: To a solution of L-glutamine-d5 (1 equivalent) in anhydrous methanol (15 volumes) at 0 °C, add thionyl chloride (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours. The solvent is then removed under reduced pressure. The resulting residue is triturated with anhydrous diethyl ether to yield 3-aminopiperidine-2,6-dione-3,4,4,5,5-d5 hydrochloride as a white solid.
Step 2: Synthesis of 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione-d5
This step involves the condensation of the deuterated intermediate with methyl 2-(bromomethyl)-3-nitrobenzoate.
Materials:
-
3-Aminopiperidine-2,6-dione-3,4,4,5,5-d5 hydrochloride
-
Methyl 2-(bromomethyl)-3-nitrobenzoate
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Triethylamine (TEA)
Procedure:
-
In a round-bottom flask, dissolve 3-aminopiperidine-2,6-dione-3,4,4,5,5-d5 hydrochloride (1 equivalent) in anhydrous DMSO (10 volumes).
-
Add triethylamine (2.5 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of methyl 2-(bromomethyl)-3-nitrobenzoate (1.1 equivalents) in anhydrous DMSO (5 volumes) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-water (50 volumes).
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione-d5.
Step 3: Synthesis of this compound
The final step is the reduction of the nitro group to an amine to yield this compound.
Materials:
-
3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione-d5
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Suspend 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione-d5 (1 equivalent) in methanol (20 volumes) in a hydrogenation vessel.
-
Add 10% Pd/C (10% w/w) to the suspension.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the mixture vigorously at room temperature for 12 hours.
-
Upon completion of the reaction, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound.
Purification of this compound
High-purity this compound is obtained by recrystallization.
Materials:
-
Crude this compound
-
Acetone
-
Water
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot acetone.
-
Slowly add water to the solution until a slight turbidity persists.
-
Heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the crystals by filtration, wash with a cold acetone/water mixture (1:1), and dry under vacuum at 40 °C to yield high-purity this compound.
Data Presentation
| Parameter | Step 1 Yield | Step 2 Yield | Step 3 Yield | Overall Yield | Purity (HPLC) | Isotopic Purity |
| Expected Value | ~85% | ~90% | ~95% | ~72% | >99.5% | >99% |
Analytical Characterization
The purity and identity of the synthesized this compound should be confirmed by the following analytical methods:
-
High-Performance Liquid Chromatography (HPLC): To determine chemical purity.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of deuterium labeling.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for high-purity this compound.
Lenalidomide Signaling Pathway
Caption: Mechanism of action of Lenalidomide.
Application of Lenalidomide-d5 in Clinical Trial Sample Analysis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Lenalidomide-d5 as an internal standard for the quantitative analysis of lenalidomide in clinical trial samples. It includes detailed experimental protocols for bioanalytical methods and visual representations of both the analytical workflow and the pharmacological signaling pathways of lenalidomide.
Introduction
Lenalidomide is an immunomodulatory agent with potent anti-angiogenic and antineoplastic properties, primarily used in the treatment of multiple myeloma and other hematologic malignancies.[1][2] Accurate quantification of lenalidomide in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) assessments, therapeutic drug monitoring (TDM), and bioequivalence studies during clinical trials.[3][4] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] this compound, being chemically identical to the analyte with a mass shift, effectively compensates for variability in sample preparation, matrix effects, and instrument response, thereby ensuring high precision and accuracy.[5][6]
Bioanalytical Methodologies and Protocols
The quantification of lenalidomide in clinical trial samples, typically human plasma, is predominantly achieved through validated LC-MS/MS methods. This compound serves as the internal standard to ensure the reliability of these assays.
Sample Preparation
Effective sample preparation is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. Two common techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for quantifying total and unbound lenalidomide in human plasma.[1][7]
-
Sample Aliquoting: Take 50 µL of human plasma (either for total or unbound concentration measurement after ultrafiltration).[1][7]
-
Internal Standard Spiking: Add a specific volume of this compound working solution (e.g., 20 µL of 1000 ng/mL) to each plasma sample, calibration standard, and quality control (QC) sample.[1]
-
Extraction: Add 1.3 mL of methyl tertiary-butyl ether (MTBE) as the extraction solvent.[1]
-
Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure proper mixing and then centrifuge to separate the organic and aqueous layers.
-
Supernatant Transfer and Evaporation: Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol utilizes a mixed-mode cation exchange (MCX) SPE for a clean extraction.
-
Sample Pre-treatment: To 100 µL of plasma, add the this compound internal standard.
-
Conditioning and Equilibration: Condition and equilibrate the Oasis™ MCX SPE cartridges.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge to remove interfering components.
-
Elution: Elute lenalidomide and this compound from the cartridge.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase.
Chromatographic and Mass Spectrometric Conditions
The following tables summarize typical LC-MS/MS parameters for the analysis of lenalidomide using this compound as an internal standard.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition 1[1][7] | Condition 2 |
| Column | Halo® C18 | ACQUITY UPLC HSS T3, 1.8 µm, 2.1 mm x 50 mm |
| Mobile Phase A | 0.1% Formic acid in water | 0.1% Formic acid in water |
| Mobile Phase B | Methanol | Acetonitrile |
| Gradient | Isocratic (20:80, v/v) | Gradient |
| Flow Rate | 0.2 mL/min | 0.7 mL/min |
| Column Temperature | Not specified | 45 °C |
| Injection Volume | Not specified | Not specified |
| Run Time | 2.5 min | 3.0 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition 1[1][7] | Condition 2 |
| Mass Spectrometer | Triple quadrupole | Xevo TQ-XS |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Lenalidomide) | Not specified | 260.2 > 148.85 |
| MRM Transition (this compound) | Not specified | 265.0 > 149.9 |
| Collision Energy (Lenalidomide) | Not specified | 25 eV |
| Collision Energy (this compound) | Not specified | 20 eV |
Method Validation and Performance
Validated bioanalytical methods using this compound demonstrate excellent performance characteristics, meeting regulatory requirements.[4]
Table 3: Quantitative Performance of Validated Methods
| Parameter | Method 1[1][7] | Method 2 | Method 3[8] |
| Matrix | Human Plasma | Rat Plasma | Human Plasma |
| Calibration Range | 5 - 1000 ng/mL | 0.5 - 100 ng/mL | 9.999 - 1010.011 ng/mL |
| Correlation Coefficient (r²) | > 0.996 | > 0.996 | Not specified |
| Accuracy (Total Lenalidomide) | 94.45% - 101.10% (inter-day) | 96.5% - 111.8% (QC samples) | Satisfactory |
| Precision (CV%) (Total Lenalidomide) | 1.70% - 7.65% (inter-day) | 2.84% - 4.81% (QC samples) | Satisfactory |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 0.5 ng/mL | 9.999 ng/mL |
Experimental Workflows and Signaling Pathways
Visual diagrams are essential for understanding complex processes. The following sections provide Graphviz DOT scripts to generate diagrams for the bioanalytical workflow and the signaling pathways of lenalidomide.
Bioanalytical Workflow for Lenalidomide Quantification
This workflow illustrates the key steps in analyzing clinical trial samples for lenalidomide concentrations using this compound.
Caption: Bioanalytical workflow for lenalidomide quantification.
Lenalidomide's Mechanism of Action: Signaling Pathways
Lenalidomide exerts its therapeutic effects through multiple mechanisms, including direct anti-tumor activity and immunomodulation.[9][10] A key mechanism involves the binding of lenalidomide to the Cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex.[11][12] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[11][12][13]
References
- 1. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of Lenalidomide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 6. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 7. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Lenalidomide: an update on evidence from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [open.bu.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Using Lenalidomide-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide, a thalidomide analog, is an immunomodulatory agent with potent anti-neoplastic, anti-angiogenic, and anti-inflammatory properties. It is widely used in the treatment of multiple myeloma and other hematological malignancies. The primary mechanism of action of Lenalidomide involves its binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[1][2] Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1 alpha (CK1α).[1][2] The degradation of these proteins disrupts critical signaling pathways for the survival and proliferation of malignant cells.[1]
Lenalidomide-d5 is a deuterated form of Lenalidomide, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in research settings, particularly in studies involving mass spectrometry, where it serves as an internal standard for the accurate quantification of Lenalidomide.[3] Given that the deuterium substitution is not expected to significantly alter the biological activity, this compound can also be utilized in various cell-based assays to investigate the mechanism of action, target engagement, and cellular effects of Lenalidomide.
These application notes provide detailed protocols for a selection of cell-based assays adapted for the use of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on Lenalidomide, which are expected to be comparable for this compound.
Table 1: In Vitro Anti-Proliferative Activity of Lenalidomide
| Cell Line | Cancer Type | Assay | Endpoint | Value |
| Various | Multiple Myeloma | Cell Count | IC50 | 0.75 µM[4] |
| H929 | Multiple Myeloma | CellTiter-Glo | GI50 | Not specified[5] |
| MM1.S | Multiple Myeloma | CellTiter-Glo | GI50 | Not specified[5] |
| MDS-L | 5q- Myelodysplastic Syndrome | CellTiter-Glo | GI50 | Not specified[5] |
Table 2: Lenalidomide-Induced Protein Degradation
| Protein Target | Cell Line | Assay | Effect |
| IKZF1 | Multiple Myeloma cells | Quantitative Proteomics / Western Blot | Selective degradation[1][2] |
| IKZF3 | Multiple Myeloma cells | Quantitative Proteomics / Western Blot | Selective degradation[1][2] |
| CK1α | del(5q) MDS cells | Quantitative Proteomics / Western Blot | Selective degradation |
Table 3: Immunomodulatory Effects of Lenalidomide
| Effect | Cell Type | Assay | Endpoint | Value |
| TNF-α production inhibition | Human PBMCs | ELISA | IC50 | 13 nM[3] |
| T-cell activation (CD69 expression) | CLL patient cells | Flow Cytometry | Average Increase | 95 ± 95%[6] |
| IL-2 Production | T-cells | ELISA | - | Increased[7] |
| IL-21 Production | T-cells | ELISA | - | Increased[8] |
Signaling Pathways and Experimental Workflow
Lenalidomide Mechanism of Action
Caption: Lenalidomide binds to CRBN, modulating the CRL4-CRBN E3 ligase to degrade neosubstrates.
General Experimental Workflow for Cell-Based Assays
Caption: A generalized workflow for conducting cell-based assays with this compound.
Experimental Protocols
Note: The following protocols are adapted for the use of this compound based on standard procedures for Lenalidomide. It is recommended to optimize conditions for specific cell lines and experimental setups.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Myeloma cell line (e.g., H929, MM1.S)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
IKZF1/IKZF3 Protein Degradation Assay (Western Blot)
Objective: To assess the degradation of IKZF1 and IKZF3 proteins in response to this compound treatment.
Materials:
-
Myeloma cell line (e.g., MM1.S)
-
Complete RPMI-1640 medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in a 6-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours. Include a vehicle control.
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to its target protein, CRBN, in intact cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
PBS
-
PCR tubes or plates
-
Thermal cycler
-
Lysis buffer (e.g., PBS with protease inhibitors and freeze-thaw cycles)
-
Centrifuge
-
Western blot materials (as described in Protocol 2) with an antibody against CRBN
Protocol:
-
Culture cells to 80-90% confluency.
-
Treat the cells with this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Analyze the levels of soluble CRBN in each sample by Western blot.
-
A shift in the melting curve of CRBN to a higher temperature in the presence of this compound indicates target engagement.
References
- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Differential effects of lenalidomide during plasma cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lenalidomide-induced upregulation of CD80 on tumor cells correlates with T-cell activation, the rapid onset of a cytokine release syndrome and leukemic cell clearance in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lenalidomide induces interleukin-21 production by T cells and enhances IL21-mediated cytotoxicity in chronic lymphocytic leukemia B cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Lenalidomide-d5
These application notes provide detailed methodologies for the analysis of Lenalidomide-d5 using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. The protocols are intended for researchers, scientists, and drug development professionals involved in the characterization and quantification of Lenalidomide and its isotopically labeled internal standards.
Mass Spectrometry: Quantitative Analysis of this compound by LC-MS/MS
Application Note:
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Lenalidomide in biological matrices, utilizing this compound as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[1][2][3][4][5][6][7]
The method involves a straightforward sample preparation using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1][2][4][6][7] The described method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.
Experimental Protocol:
1. Materials and Reagents:
-
Lenalidomide and this compound reference standards (purity ≥98%)[6][8]
-
Human plasma (K2-EDTA as anticoagulant)[6]
-
Ethyl acetate or Methyl tertiary-butyl ether (for LLE)[1][6]
-
SPE cartridges (e.g., Oasis MCX)
2. Standard Solutions and Quality Control (QC) Samples Preparation:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lenalidomide and this compound in methanol or DMSO.[1][5][6]
-
Working Solutions: Prepare serial dilutions of the Lenalidomide stock solution with a mixture of methanol and water (e.g., 50:50 v/v) to create calibration standards.[1][6] Prepare a working solution of this compound (internal standard, IS) at a fixed concentration (e.g., 100 ng/mL).[6]
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to obtain a series of calibration standards (e.g., 5-1000 ng/mL) and at least three levels of QC samples (low, medium, and high).[1][2][5][6]
3. Sample Preparation (Liquid-Liquid Extraction): [1][2][6]
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Add 1.3 mL of methyl tertiary-butyl ether (MTBE) as the extraction solvent.[6]
-
Vortex for 10 minutes.
-
Centrifuge at 4500 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][2][6]
Table 1: Chromatographic Conditions [1][2][6][7]
| Parameter | Value |
| Column | C18 reversed-phase (e.g., Halo® C18, 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in methanol (or acetonitrile) |
| Gradient | Isocratic (e.g., 20:80 v/v, A:B) or a shallow gradient |
| Flow Rate | 0.2 - 0.7 mL/min |
| Column Temperature | 40 - 45 °C |
| Injection Volume | 5 - 10 µL |
| Run Time | 2.5 - 5 minutes |
Table 2: Mass Spectrometer Parameters [6]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 350 °C |
| Curtain Gas | 20 psi |
| Collision Gas | 7 psi |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Collision Energies [6][9]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Lenalidomide | 260.2 | 149.0 | 25 |
| This compound | 265.0 | 151.0 | 20 |
5. Data Analysis:
-
Integrate the peak areas for both Lenalidomide and this compound.
-
Calculate the peak area ratio (Lenalidomide/Lenalidomide-d5).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression with a weighting factor (e.g., 1/x²).
-
Determine the concentration of Lenalidomide in the QC and unknown samples from the calibration curve.
Quantitative Data Summary:
Table 4: Summary of Quantitative Performance [1][2][6]
| Parameter | Typical Value |
| Calibration Range | 5 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 - 10 ng/mL |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 80% |
Experimental Workflow Diagram:
Caption: LC-MS/MS workflow for this compound analysis.
NMR: Structural Characterization of this compound
Application Note:
This application note provides a general protocol for the structural characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. While specific experimental NMR data for this compound is not widely available in the literature, this protocol is based on standard NMR practices and predicted spectral data for Lenalidomide.[10][11][12][13] The primary application of NMR in this context is to confirm the identity and isotopic purity of the deuterated standard. ¹H NMR is used to verify the successful incorporation of deuterium by observing the disappearance or significant reduction of proton signals at the deuterated positions. ¹³C NMR can also be used to confirm the carbon skeleton.
Experimental Protocol:
1. Materials and Reagents:
-
This compound reference standard
-
Deuterated NMR solvent (e.g., DMSO-d₆, Methanol-d₄)
-
NMR tubes
2. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound standard.
-
Dissolve the standard in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Instrumentation and Parameters:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 (or more for dilute samples).
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
-
4. Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[10]
-
Integrate the proton signals to determine their relative ratios.
-
Compare the obtained spectrum with the known spectrum of non-deuterated Lenalidomide to confirm the positions of deuterium incorporation. The signals corresponding to the protons on the piperidinedione ring should be absent or significantly reduced in the ¹H NMR spectrum of this compound.
Predicted ¹H NMR Data (based on Lenalidomide in DMSO-d₆): [10]
Table 5: Predicted ¹H NMR Chemical Shifts for Lenalidomide (for comparison)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Expected in this compound |
| ~11.0 | s | 1H | -NH (piperidinedione) | Present |
| ~7.2-7.4 | m | 3H | Aromatic protons | Present |
| ~6.5 | s | 2H | -NH₂ | Present |
| ~5.1 | dd | 1H | -CH (piperidinedione) | Absent/Reduced |
| ~4.3-4.5 | m | 2H | -CH₂ (isoindolinone) | Present |
| ~2.0-2.9 | m | 4H | -CH₂-CH₂- (piperidinedione) | Absent/Reduced |
Logical Relationship Diagram for NMR Analysis:
Caption: Logical workflow for NMR analysis of this compound.
References
- 1. Development and validation of Lenalidomide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of LC–MS/MS method for the quantitation of lenalidomide in human plasma using Box–Behnken experimental design - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. scienceopen.com [scienceopen.com]
- 6. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. hmdb.ca [hmdb.ca]
- 13. hmdb.ca [hmdb.ca]
Application Notes & Protocols for Lenalidomide Analysis Using Lenalidomide-d5
Introduction
Lenalidomide is an immunomodulatory agent with antiangiogenic and antineoplastic properties, widely used in the treatment of multiple myeloma and other hematologic cancers.[1][2][3] Accurate quantification of Lenalidomide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Lenalidomide-d5, is the gold standard for quantitative bioanalysis using mass spectrometry.[4] The deuterium-labeled analog closely mimics the physicochemical properties of Lenalidomide, ensuring accurate and precise quantification by compensating for variability in sample preparation and instrument response.[4]
This document provides detailed application notes and protocols for the validation of analytical methods for Lenalidomide in human plasma using this compound as an internal standard, based on published and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2][5]
Principle
The analytical method is based on the principle of stable isotope dilution mass spectrometry. A known concentration of this compound is added to the plasma sample containing an unknown concentration of Lenalidomide. Both the analyte and the internal standard are co-extracted and analyzed by LC-MS/MS. The ratio of the mass spectrometric response of Lenalidomide to that of this compound is used to calculate the concentration of Lenalidomide in the sample, effectively correcting for any losses during sample processing or fluctuations in instrument performance.
Experimental Protocols
Two primary extraction techniques are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE) Method[1][2]
This protocol is adapted from a validated method for the quantification of total and unbound Lenalidomide in human plasma.[1][2]
1. Materials and Reagents
-
Lenalidomide (purity ≥99%)[2]
-
This compound (isotopic purity ≥95%)[2]
-
Human plasma (K2-EDTA)[2]
-
Methanol (HPLC grade)[5]
-
Acetonitrile (HPLC grade)
-
Methyl tertiary-butyl ether (MTBE)[2]
-
Dimethyl sulfoxide (DMSO)[2]
-
Ultrapure water
2. Stock and Working Solution Preparation
-
Lenalidomide Stock Solution (1 mg/mL): Accurately weigh and dissolve Lenalidomide in DMSO.[2]
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in DMSO.[2]
-
Lenalidomide Working Solutions: Prepare serial dilutions of the Lenalidomide stock solution with a suitable solvent (e.g., 50% methanol in water) to create calibration standards and quality control (QC) samples.
-
This compound Internal Standard (IS) Working Solution (e.g., 1000 ng/mL): Dilute the this compound stock solution with a suitable solvent.[2]
3. Sample Preparation
-
Thaw plasma samples at room temperature.
-
For a 50 µL plasma sample, add 20 µL of the this compound IS working solution and vortex briefly.[2]
-
Add 1.3 mL of MTBE as the extraction solvent.[2]
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Caption: Solid-Phase Extraction (SPE) workflow for Lenalidomide from plasma.
LC-MS/MS Method Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of Lenalidomide.
| Parameter | Method 1 [1][2] | Method 2 [3] |
| LC System | HPLC System | ACQUITY UPLC I-Class [3] |
| Column | Halo® C18 | ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 50 mm [3] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water [3] |
| Mobile Phase B | Methanol | 0.1% Formic Acid in Acetonitrile [3] |
| Gradient | Isocratic (20:80, v/v) | Gradient |
| Flow Rate | Not Specified | 0.7 mL/min [3] |
| Run Time | 2.5 min [1][6] | 3 min [3] |
| Injection Volume | Not Specified | 5 µL [3] |
| MS System | Triple Quadrupole | Xevo TQ-XS [3] |
| Ionization Mode | Positive ESI [1][5] | Positive ESI [3] |
| MRM Transition (Lenalidomide) | Not Specified | 260.2 > 148.85 [3] |
| MRM Transition (this compound) | Not Specified | 265.0 > 149.9 [3] |
Method Validation Summary
The following tables summarize the quantitative data from validated methods for Lenalidomide analysis using this compound as an internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Total Lenalidomide [1][2][6] | Unbound Lenalidomide [1][6] | Lenalidomide in Plasma [5][7] |
| Linearity Range (ng/mL) | 5 - 1000 | 5 - 1000 | 9.999 - 1010.011 |
| Correlation Coefficient (r²) | > 0.996 | > 0.996 | Not Specified |
| LLOQ (ng/mL) | 5 | 5 | 9.999 |
| LLOD (ng/mL) | Not Specified | Not Specified | 3.000 |
Table 2: Precision and Accuracy
| Concentration | Precision (%CV) | Accuracy (%) |
| Total Lenalidomide [1][6] | ||
| Between-run | 1.70 - 7.65 | 94.45 - 101.10 |
| Unbound Lenalidomide [1][6] | ||
| Inter-day | 1.98 - 10.55 | 93.95 - 98.48 |
Table 3: Recovery
| Analyte | Recovery (%) |
| Lenalidomide [5] | 94.67 (mean) |
| Internal Standard (Fluconazole) [5] | 78.82 (mean) |
| Lenalidomide (SPE) [3] | 88 |
Logical Relationship for Method Validation
Caption: Key parameters for analytical method validation.
Conclusion
The use of this compound as an internal standard provides a robust and reliable approach for the quantification of Lenalidomide in human plasma. The detailed protocols and validated performance data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate their own bioanalytical methods for Lenalidomide. These methods are sensitive, accurate, and suitable for a range of applications, including pharmacokinetic and bioequivalence studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. veeprho.com [veeprho.com]
- 5. Development and validation of Lenalidomide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
Application Notes and Protocols for In Vivo Studies of Lenalidomide-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of Lenalidomide-d5, a deuterated analog of Lenalidomide. The protocols are based on established animal models and methodologies for Lenalidomide, with specific adaptations for the study of its deuterated form.
Introduction to Lenalidomide and In Vivo Models
Lenalidomide is an immunomodulatory drug with potent anti-neoplastic, anti-angiogenic, and anti-inflammatory properties. It is a cornerstone therapy for multiple myeloma (MM) and other hematological malignancies.[1][2][3] The mechanism of action is complex, involving the binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors.[1][2][4][5] This degradation results in direct cytotoxicity to myeloma cells and modulation of the tumor microenvironment.[2]
The study of Lenalidomide and its analogs in vivo necessitates the use of relevant animal models that recapitulate key aspects of human disease. Murine models are widely used due to their genetic tractability and the availability of various strains that can host human tumor xenografts.[6][7][8] However, a critical consideration is that murine Cereblon (Crbn) has a single amino acid difference from human CRBN, which makes murine cells less sensitive to Lenalidomide's effects.[1][9] Therefore, models utilizing human tumor cell lines or genetically engineered mice expressing human CRBN or a sensitive murine variant are preferred for efficacy studies.[9]
Key Considerations for In Vivo Studies:
-
Animal Model Selection: The choice of animal model is critical and depends on the study's objectives. Xenograft models using human multiple myeloma cell lines in immunodeficient mice are common for efficacy and pharmacokinetic studies.[6][8] Syngeneic models in immunocompetent mice can be used to study the immunomodulatory effects of the drug.[10]
-
Drug Formulation and Administration: this compound can be formulated for oral (gavage) or intraperitoneal injection. The vehicle should be carefully selected to ensure solubility and stability.[11][12]
-
Pharmacokinetic Analysis: The inclusion of a deuterated analog like this compound is advantageous for pharmacokinetic studies, as it can be distinguished from the non-deuterated form by mass spectrometry, allowing for precise quantification in biological matrices.[13][14][15][16]
Animal Models for this compound Studies
Several well-established mouse models are suitable for evaluating the in vivo properties of this compound.
Table 1: Recommended Animal Models for In Vivo this compound Studies
| Model Type | Mouse Strain | Tumor Cell Line (if applicable) | Key Features & Applications | References |
| Subcutaneous Xenograft | NOD/SCID or SCID | MM.1S, RPMI-8226, U266 | Easy to establish and monitor tumor growth. Suitable for initial efficacy and pharmacokinetic studies. | [6][8][17] |
| Disseminated Xenograft | NOD/SCID or NSG | MM.1S-Luc (bioluminescent) | Mimics systemic disease and allows for non-invasive monitoring of tumor burden. Ideal for evaluating effects on metastasis and survival. | [7] |
| Syngeneic Model | C57BL/KaLwRij | 5TGM1 | Immunocompetent model to study the immunomodulatory effects of this compound.[10] | [8][10] |
| Genetically Engineered Mouse Model (GEMM) | C57BL/6 background | N/A (spontaneous tumor development) | Models that spontaneously develop plasma cell neoplasms, allowing for the study of the drug in the context of a fully intact immune system and natural disease progression. | [18][19] |
| Humanized CRBN Mouse Model | BALB/c background | MOPC.315.BM.Luc.eGFP expressing CrbnI391V | Overcomes the species-specific resistance of murine cells to Lenalidomide, providing a sensitive model for in vivo efficacy testing.[9] | [9] |
Experimental Protocols
Pharmacokinetic (PK) Study of this compound in Mice
This protocol describes a typical pharmacokinetic study to determine the plasma concentration-time profile of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose and 0.25% Tween-80 in water)[12]
-
NOD/SCID mice (6-8 weeks old)
-
Dosing needles (oral gavage or intraperitoneal)
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Drug Formulation: Prepare a fresh solution of this compound in the chosen vehicle at the desired concentration.
-
Dosing: Administer a single dose of this compound to the mice via the desired route (e.g., 10 mg/kg oral gavage).[11][20]
-
Blood Sampling: Collect blood samples (approximately 50 µL) from a consistent site (e.g., saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[13][14][15] Lenalidomide can be used as the internal standard.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[21]
Table 2: Example Pharmacokinetic Parameters of Lenalidomide in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Intravenous (IV) | 10 | - | - | - | - | [11][20] |
| Intraperitoneal (IP) | 10 | ~2500 | ~0.25 | ~3000 | 90-105 | [11][20] |
| Oral (PO) | 10 | ~1500 | ~0.5 | ~2500 | 60-75 | [11][20] |
Note: The values in this table are approximate and based on published data for Lenalidomide. Actual values for this compound may vary and should be determined experimentally.
In Vivo Efficacy Study in a Multiple Myeloma Xenograft Model
This protocol outlines an efficacy study using a subcutaneous human multiple myeloma xenograft model.
Materials:
-
MM.1S human multiple myeloma cells
-
Matrigel
-
NOD/SCID mice (6-8 weeks old)
-
This compound
-
Vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of MM.1S cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer this compound (e.g., 25 mg/kg/day, intraperitoneally) or vehicle to the respective groups for a specified duration (e.g., 21 consecutive days).[10]
-
Efficacy Assessment:
-
Measure tumor volume throughout the study.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis: Compare tumor growth inhibition between the treatment and control groups.
Visualizations
Signaling Pathways
The following diagram illustrates the key signaling pathways affected by Lenalidomide.
Caption: Lenalidomide's mechanism of action in multiple myeloma.
Experimental Workflow
The diagram below outlines the general workflow for an in vivo efficacy study of this compound.
Caption: Workflow for an in vivo efficacy study of this compound.
References
- 1. DSpace [open.bu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of Lenalidomide in the Treatment of Multiple Myeloma: A Systematic Review and Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models of multiple myeloma and their utility in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Animal Models of Multiple Myeloma Bone Disease [frontiersin.org]
- 9. Generation of a lenalidomide-sensitive syngeneic murine in vivo multiple myeloma model by expression of CrbnI391V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. waters.com [waters.com]
- 14. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vivo murine model of acquired resistance in myeloma reveals differential mechanisms for lenalidomide and pomalidomide in combination with dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rarecancernews.com [rarecancernews.com]
- 19. pnas.org [pnas.org]
- 20. Pharmacokinetics and tissue disposition of lenalidomide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting poor recovery of Lenalidomide-d5 in sample preparation
Welcome to the technical support center for troubleshooting issues related to the sample preparation of Lenalidomide. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of the internal standard, Lenalidomide-d5.
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptable recovery for this compound?
A1: While there is no universal value, published methods show a wide range of acceptable recoveries for internal standards. The key is consistency across your sample batch. Recoveries for Lenalidomide and its internal standards can range from approximately 50% to over 90%, depending on the extraction method and matrix.[1][2] The consistency of the recovery is often more critical than the absolute value.
Q2: My this compound recovery is low, but the analyte (Lenalidomide) recovery is acceptable. What should I investigate?
A2: This scenario suggests a problem specific to the internal standard. Here are a few potential causes:
-
Pipetting Error: Inaccurate pipetting of the internal standard spiking solution is a common source of error.
-
Degradation of Internal Standard: The stability of this compound in the stock solution or in the biological matrix could be compromised.
-
Matrix Effects: Although a stable isotope-labeled internal standard like this compound is expected to have similar matrix effects to the analyte, differential effects can still occur, especially if there is a chromatographic shift between the two.[3][4]
Q3: Both my Lenalidomide and this compound recoveries are poor. What are the likely causes?
A3: When both the analyte and internal standard show poor recovery, the issue likely lies with the overall sample preparation process. Consider these factors:
-
Suboptimal Extraction Procedure: The chosen extraction method (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction) may not be optimal for Lenalidomide in your specific matrix.
-
pH of Extraction Solvents: The pH of your wash and elution solvents can significantly impact the recovery of Lenalidomide, which has basic properties.
-
Incomplete Elution: For Solid-Phase Extraction (SPE), the elution solvent may not be strong enough to completely recover the analyte and internal standard from the sorbent.
-
Analyte and Internal Standard Stability: Both compounds may be degrading during the sample preparation process.[1]
Q4: Can the choice of extraction solvent affect the recovery of this compound?
A4: Absolutely. The selection of an appropriate extraction solvent is critical in Liquid-Liquid Extraction (LLE) and for the wash/elution steps in Solid-Phase Extraction (SPE). For LLE with Lenalidomide, solvents like ethyl acetate and methyl tertiary-butyl ether (MTBE) have been used.[1][2][5] The polarity and pH of the solvent system must be optimized for your specific application.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving poor recovery of this compound.
Step 1: Initial Assessment & Obvious Errors
Before delving into complex experimental changes, review the basics of your procedure.
-
Calculations: Double-check all calculations for dilutions and concentrations.
-
Reagent Preparation: Confirm that all reagents and solutions were prepared correctly. Pay close attention to the concentration of the this compound spiking solution.
-
Pipetting and Handling: Review your pipetting technique. Ensure accurate and consistent addition of the internal standard to all samples.[6]
Step 2: Investigate Internal Standard Specific Issues
If the issue appears to be isolated to this compound, focus on the following:
-
Internal Standard Stock Solution Integrity:
-
Action: Prepare a fresh stock solution of this compound.
-
Rationale: The stock solution may have degraded over time due to improper storage or repeated freeze-thaw cycles.[7]
-
-
Chromatographic Peak Shape and Retention Time:
-
Action: Compare the chromatograms of a pure this compound solution to that in an extracted sample.
-
Rationale: Poor peak shape or a shift in retention time in the presence of matrix can indicate matrix effects that disproportionately affect the internal standard.[4]
-
Step 3: Evaluate the Overall Extraction Method
When both analyte and internal standard recoveries are low, a systematic evaluation of the extraction protocol is necessary. The following workflow can guide your troubleshooting process.
Caption: Troubleshooting workflow for poor this compound recovery.
Experimental Protocols
Protocol 1: Evaluation of Protein Precipitation (PPT) Solvents
-
Sample Preparation: Aliquot 100 µL of your biological matrix (e.g., plasma) into three separate sets of microcentrifuge tubes.
-
Internal Standard Spiking: Spike each sample with a known concentration of this compound.
-
Precipitation:
-
Set 1: Add 300 µL of ice-cold acetonitrile.
-
Set 2: Add 300 µL of ice-cold methanol.
-
Set 3: Add 300 µL of ice-cold acetone.
-
-
Vortexing and Centrifugation: Vortex all tubes for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Analyze the samples by LC-MS/MS and compare the recovery of this compound between the different precipitation solvents.
Protocol 2: Optimization of Liquid-Liquid Extraction (LLE)
-
Sample Preparation: Aliquot 100 µL of your biological matrix into three separate sets of tubes.
-
Internal Standard Spiking: Spike each sample with this compound.
-
pH Adjustment (Optional but Recommended): Adjust the sample pH to basic (e.g., pH 9-10) with a suitable buffer or solution.
-
Extraction:
-
Set 1: Add 500 µL of ethyl acetate.
-
Set 2: Add 500 µL of methyl tertiary-butyl ether (MTBE).
-
Set 3: Add 500 µL of a mixture of dichloromethane and isopropanol (e.g., 90:10 v/v).
-
-
Mixing and Centrifugation: Vortex for 2 minutes, then centrifuge to separate the aqueous and organic layers.
-
Organic Layer Collection: Transfer the organic layer to a new set of tubes.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute as described in Protocol 1.
-
Analysis: Analyze the samples by LC-MS/MS to determine the most efficient extraction solvent.
Data Presentation
Table 1: Comparison of this compound Recovery with Different PPT Solvents
| Precipitation Solvent | Mean Peak Area (n=3) | % Recovery | % RSD |
| Acetonitrile | |||
| Methanol | |||
| Acetone |
% Recovery is calculated by comparing the peak area of the extracted sample to the peak area of a standard solution of the same concentration.
Table 2: Comparison of this compound Recovery with Different LLE Solvents
| Extraction Solvent | Mean Peak Area (n=3) | % Recovery | % RSD |
| Ethyl Acetate | |||
| Methyl Tertiary-Butyl Ether (MTBE) | |||
| Dichloromethane:Isopropanol (90:10) |
% Recovery is calculated as described in Table 1.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow for diagnosing issues with internal standards in LC-MS/MS analysis.
Caption: Decision tree for internal standard troubleshooting.
References
- 1. Development and validation of Lenalidomide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC-MS and LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. mdpi.com [mdpi.com]
Addressing matrix effects in the bioanalysis of Lenalidomide-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Lenalidomide-d5.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bioanalysis of this compound, focusing on the mitigation of matrix effects.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column overload, contamination, or inappropriate mobile phase. | - Reduce injection volume. - Implement a column wash step between injections. - Optimize mobile phase composition; a common mobile phase is 0.1% formic acid in water and methanol or acetonitrile.[1][2][3][4] |
| Inconsistent or Low Analyte Recovery | Inefficient sample extraction. | - Optimize the liquid-liquid extraction (LLE) solvent. While ethyl acetate is commonly used, methyl tertiary-butyl ether (MTBE) has been shown to be effective.[2] - Consider solid-phase extraction (SPE) with a mixed-mode cation exchange (MCX) sorbent for cleaner extracts. - Ensure complete evaporation of the extraction solvent and proper reconstitution of the sample. |
| High Signal Variability between Samples | Significant matrix effects (ion suppression or enhancement). | - Utilize a stable isotope-labeled internal standard (SIL-IS): this compound is the recommended internal standard to compensate for matrix effects as it co-elutes and experiences similar ionization effects as the analyte.[2] - Improve sample cleanup: Employ more rigorous extraction methods like SPE to remove interfering endogenous components such as phospholipids. - Chromatographic separation: Optimize the LC gradient to separate Lenalidomide from the regions of significant ion suppression. |
| Signal Suppression in the Presence of Hemolyzed or Lipemic Samples | Interference from components of hemolyzed red blood cells or high lipid content. | - Validated methods using a SIL-IS like this compound have been shown to be robust against interference from hemolyzed and lipemic plasma.[1][4] Ensure the method is properly validated for these conditions. - If significant effects are still observed, a more thorough sample cleanup method such as SPE is recommended. |
| No Analyte Signal Detected | Extreme ion suppression or issues with the mass spectrometer. | - Check MS/MS parameters, including precursor and product ions, collision energy, and source settings.[2] - Perform a post-column infusion experiment to identify regions of severe ion suppression and adjust the chromatography accordingly. - Consider using a metal-free HPLC column if analyte chelation with metal surfaces is suspected.[5] |
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they impact the bioanalysis of this compound?
Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the biological matrix (e.g., plasma, urine). This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and reproducibility of quantification. In the bioanalysis of Lenalidomide, endogenous substances like phospholipids are a major cause of matrix effects.
2. Why is this compound used as the internal standard?
This compound is a stable isotope-labeled internal standard (SIL-IS). It has nearly identical physicochemical properties to Lenalidomide and will behave similarly during sample preparation and chromatographic separation. Crucially, it experiences the same degree of matrix effects as the analyte. By calculating the peak area ratio of the analyte to the IS, these effects can be effectively compensated for, leading to more accurate and precise results.[2]
3. What is the acceptable range for matrix effects in a validated bioanalytical method?
According to regulatory guidelines, the matrix factor, which is a measure of the matrix effect, should be within a certain range. A common acceptance criterion is that the matrix factor should be between 0.85 and 1.15.[1][4] This indicates that the matrix is not causing more than a 15% suppression or enhancement of the signal.
4. Can I use a different sample preparation method than the one specified in a published protocol?
Yes, but any changes to the sample preparation method must be re-validated. Different techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) have varying efficiencies in removing matrix components. While LLE with ethyl acetate or MTBE is common for Lenalidomide, SPE may provide a cleaner extract and reduce matrix effects more effectively.[2]
5. How can I assess the extent of matrix effects in my assay?
The post-extraction spike method is a quantitative way to assess matrix effects. This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The ratio of these two peak areas gives the matrix factor.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the bioanalysis of Lenalidomide, focusing on recovery and matrix effects.
| Parameter | Method | Lenalidomide | Internal Standard | Reference |
| Extraction Recovery | LLE with Ethyl Acetate | 92.28% - 96.10% | 74.68% - 82.51% (Fluconazole) | [1][4] |
| LLE with MTBE | 49.35% - 58.43% | 35.48% (this compound) | [2] | |
| LLE | 68.2% | Not specified | [6] | |
| SPE with Oasis MCX | ~88% | Not specified | ||
| Matrix Effect | LLE with Ethyl Acetate | Matrix Factor within 0.85-1.15 | Not specified | [1][4] |
| LLE with MTBE | 99.69% - 106.82% | 99.15% (this compound) | [2] | |
| LLE | -2.44% | Not specified | [6] | |
| SPE with Oasis MCX | <10% | Not specified |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on a validated method for the extraction of Lenalidomide from human plasma.[2]
-
To 50 µL of plasma sample, add 20 µL of this compound internal standard working solution (1000 ng/mL).
-
Add 1.3 mL of methyl tertiary-butyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture for 10 minutes at 14,000 rpm.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50% methanol).
-
Vortex for 10 minutes and inject into the LC-MS/MS system.
LC-MS/MS Parameters
The following are typical LC-MS/MS parameters for the analysis of Lenalidomide and this compound.[2]
-
LC Column: Halo® C18 or equivalent (e.g., ACQUITY UPLC HSS T3)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol or Acetonitrile
-
Flow Rate: 0.2 - 0.7 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions:
-
Lenalidomide: 260.1 -> 149.0 m/z
-
This compound: 265.1 -> 151.0 m/z
-
Visualizations
Caption: Workflow for this compound bioanalysis using LLE.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. Development and validation of Lenalidomide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sciex.com [sciex.com]
Strategies to prevent back-exchange of deuterium in Lenalidomide-d5
Welcome to the technical support center for Lenalidomide-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the back-exchange of deuterium atoms. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide: Preventing Deuterium Back-Exchange
This guide provides solutions to specific problems you might encounter with this compound, focusing on maintaining its isotopic purity.
| Problem | Potential Cause | Recommended Solution |
| Loss of deuterium signal in NMR or mass spectrometry analysis. | Back-exchange of deuterium with protons from solvents or moisture. | - Use deuterated solvents of the highest purity available. - Ensure all glassware is thoroughly dried, ideally by oven-drying at 150°C for 24 hours and cooling under an inert atmosphere.[1] - Handle the compound and prepare samples in a dry, inert atmosphere, such as a glove box or under a stream of dry nitrogen or argon.[2][3] |
| Inconsistent deuteration levels between samples. | Variable exposure to atmospheric moisture or protic solvents. | - Standardize sample preparation procedures to minimize exposure to air. - Use single-use ampoules of deuterated solvents to prevent contamination from repeated use.[2][3] - Rinse NMR tubes with the deuterated solvent before preparing the final sample to pre-exchange any labile protons on the glass surface.[1][2] |
| Gradual loss of deuterium over time in stored solutions. | Residual water in the solvent or slow exchange with solvent protons. | - Store stock solutions of this compound in a tightly sealed container, preferably under an inert atmosphere, at low temperatures (e.g., 4°C or frozen).[4][5] - For long-term storage, consider storing the compound as a solid rather than in solution. |
| Deuterium exchange catalyzed by acidic or basic conditions. | Use of acidic or basic buffers or reagents in the experimental workflow. | - Maintain a neutral pH whenever possible. The minimum exchange rate for amide hydrogens, which are structurally similar to those in the piperidinedione ring, occurs at approximately pH 2.6.[6] For other labile protons, neutral pH is generally safer. - If pH adjustments are necessary, perform them at low temperatures to minimize the rate of exchange.[7][8] |
Frequently Asked Questions (FAQs)
Q1: Where are the deuterium atoms located on the this compound molecule?
A1: The five deuterium atoms in this compound are located on the piperidinedione ring. The formal chemical name is 5-(4-amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione-3,3,4,4,5-d5.[9]
Q2: What is "back-exchange" and why is it a concern?
A2: Back-exchange is a chemical reaction where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment, such as from water or protic solvents.[6] This is a concern because it can lead to a loss of the isotopic label, which can affect the accuracy of analytical measurements, such as in pharmacokinetic studies where this compound is used as an internal standard.[9][10][11]
Q3: What are the primary factors that promote deuterium back-exchange?
A3: The primary factors that promote back-exchange are:
-
Presence of protic solvents: Solvents with exchangeable protons (e.g., water, methanol) can readily exchange with the deuterium atoms.
-
pH: Both acidic and basic conditions can catalyze the exchange reaction.[6]
-
Temperature: Higher temperatures increase the rate of the exchange reaction.[12]
Q4: How should I store this compound to ensure its stability?
A4: For optimal stability, this compound should be stored as a solid in a tightly sealed container, protected from light and moisture. If you need to prepare a stock solution, use a high-purity deuterated or aprotic solvent and store it at low temperatures (e.g., in a refrigerator at 4°C).[4][5] For extended storage, keeping the solution frozen is recommended.
Q5: Can I use this compound in aqueous buffers?
A5: While it is possible to use this compound in aqueous buffers for short-term experiments, it is important to be aware that this will likely lead to some degree of back-exchange. To minimize this, use D₂O-based buffers and maintain a neutral pH and low temperature. If the experiment allows, using aprotic solvents is preferable.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis to Minimize Back-Exchange
-
Glassware Preparation: Dry all glassware, including the NMR tube, in an oven at 150°C for at least 24 hours. Allow to cool to room temperature in a desiccator or under a stream of dry inert gas (e.g., nitrogen or argon).[1]
-
Solvent Handling: Use a new, sealed ampoule of high-purity deuterated solvent (e.g., DMSO-d6, Chloroform-d).
-
Sample Weighing and Dissolution: In a glove box or under an inert atmosphere, weigh the required amount of this compound and dissolve it in the deuterated solvent.
-
Transfer to NMR Tube: Transfer the solution to the prepared NMR tube and cap it tightly. For enhanced protection against atmospheric moisture, the cap can be sealed with parafilm.
-
Analysis: Acquire the NMR spectrum as soon as possible after sample preparation.
Protocol 2: Stability Assessment of this compound in a Protic Solvent
-
Prepare a Stock Solution: Dissolve a known concentration of this compound in a protic solvent (e.g., methanol or a buffered aqueous solution).
-
Time-Point Sampling: Aliquot the solution into several vials. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial for analysis.
-
Quenching the Exchange (for aqueous samples): If using an aqueous buffer, the back-exchange can be slowed down by flash-freezing the sample in liquid nitrogen.
-
Analysis by Mass Spectrometry: Analyze the samples by LC-MS. The mass spectrometer can detect the change in the molecular weight of this compound as deuterium is replaced by hydrogen.
-
Data Analysis: Quantify the relative peak areas of the d5, d4, d3, etc., species at each time point to determine the rate of back-exchange under the tested conditions.
Visualizations
Caption: Mechanism of acid-catalyzed deuterium back-exchange.
Caption: Troubleshooting workflow for deuterium loss.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. labinsights.nl [labinsights.nl]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Frontiers | Hydrogen-Deuterium Exchange Mass-Spectrometry of Secondary Active Transporters: From Structural Dynamics to Molecular Mechanisms [frontiersin.org]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving co-eluting interferences in Lenalidomide-d5 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting interferences during the analysis of Lenalidomide-d5.
Frequently Asked Questions (FAQs)
Q1: What are co-eluting interferences in the context of this compound analysis?
A1: Co-eluting interferences occur when one or more compounds in a sample elute from the chromatography column at the same time as this compound, leading to overlapping chromatographic peaks.[1] This can compromise the accuracy and precision of the analysis by artificially inflating the signal of the analyte or internal standard.
Q2: What are the common sources of co-eluting interferences for this compound?
A2: Common sources of interference in biological matrices include:
-
Metabolites: Lenalidomide is metabolized into compounds such as 5-hydroxy-lenalidomide and N-acetyl-lenalidomide, which can have similar chromatographic behavior.[2][3]
-
Matrix Components: Endogenous substances from the sample matrix (e.g., plasma, urine) can co-elute with the analyte.
-
Isomeric Compounds: Structural isomers of Lenalidomide or its metabolites may not be adequately separated by the analytical column.
-
Concomitant Medications: Other drugs administered to the patient could potentially interfere with the analysis.[4]
Q3: How can I detect co-eluting interferences?
A3: Detecting co-elution can be challenging, but here are some common methods:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or excessive tailing, which can indicate the presence of an underlying interfering peak.[1]
-
Diode Array Detection (DAD): If using a DAD, a peak purity analysis can be performed. The detector collects multiple UV spectra across the peak; if the spectra are not identical, co-elution is likely.[1][5]
-
Mass Spectrometry (MS): When using an MS detector, you can examine the mass spectra across the chromatographic peak. A change in the spectral profile suggests that more than one compound is eluting.[1][5]
Q4: What are the initial troubleshooting steps if I suspect co-elution?
A4: Start by systematically evaluating your method:
-
Confirm System Suitability: Ensure your LC-MS/MS system is performing optimally by running a system suitability test.
-
Review Sample Preparation: Inadequate sample cleanup is a common source of interferences. Consider if your extraction method (e.g., LLE, SPE) is effectively removing matrix components.
-
Adjust Chromatographic Parameters: Minor adjustments to the mobile phase composition, flow rate, or column temperature can alter selectivity and resolve co-eluting peaks.[6][7]
Q5: When should I consider changing my analytical column or mobile phase?
A5: If minor adjustments to your current method are unsuccessful, more significant changes may be necessary:
-
Change Mobile Phase: Switching the organic modifier (e.g., from acetonitrile to methanol, or vice versa) can significantly alter selectivity.[5]
-
Change Column Chemistry: If selectivity is the issue, changing to a column with a different stationary phase (e.g., from a C18 to a biphenyl or amide column) is a powerful way to resolve co-eluting compounds.[1][5][6]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your analysis.
Problem 1: My this compound peak has a shoulder or appears as a doublet.
-
Possible Cause: This is a strong indication of a co-eluting interference.[1]
-
Solution:
-
Improve Chromatographic Resolution:
-
Decrease Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve separation.[7]
-
Modify Mobile Phase Gradient: If using a gradient, make it shallower to increase the separation between closely eluting peaks.
-
Change Mobile Phase Composition: Weaken the mobile phase to increase retention and potentially resolve the peaks.[1][5]
-
-
Check for Column Contamination: A partially plugged column frit can cause peak splitting.[8] Try flushing the column or reversing it (if the manufacturer allows) to wash away contaminants.
-
Evaluate a Different Column: The current column chemistry may not be suitable for separating the interfering compound. Consider a column with a different stationary phase.[5][6]
-
Problem 2: The peak for this compound is exhibiting significant tailing.
-
Possible Causes:
-
Solution:
-
Modify Mobile Phase pH: Adjusting the pH of the mobile phase can reduce secondary interactions.
-
Reduce Sample Concentration: Dilute your sample to see if the peak shape improves.
-
Check for Extra-Column Volume: Ensure that the tubing and connections in your system are appropriate for your column to minimize dead volume.[8]
-
Flush the Column: Contaminants on the column can cause peak tailing.
-
Problem 3: I'm observing high background noise or an unstable baseline.
-
Possible Causes:
-
Solution:
-
Use High-Purity Solvents: Always use LC-MS grade solvents and prepare fresh mobile phases regularly.[9]
-
Improve Sample Preparation: Enhance your sample cleanup procedure. This could involve trying a different liquid-liquid extraction solvent or optimizing your solid-phase extraction protocol.
-
Clean the System: Flush the entire LC system. If the noise persists, it may be necessary to clean the ion source of the mass spectrometer.
-
Quantitative Data Summary
The following table summarizes typical LC-MS/MS parameters used for the analysis of Lenalidomide.
| Parameter | Value | Reference |
| Analyte | Lenalidomide | [10] |
| Internal Standard | This compound | [10] |
| Column | Halo® C18, Kromasil C18 (150 x 4.6 mm, 5µm), Luna omega polar C18 (50x2.1 mm, 5 µm), XTerra RP18 (4.6 x 50 mm, 5 µm) | [10][11][12][13] |
| Mobile Phase | 0.1% Formic Acid and Methanol (20:80, v/v) or (10:90, v/v); pH 2.5 Phosphate Buffer and Acetonitrile (90:10, v/v) | [10][11][13] |
| Flow Rate | 0.4 - 1.0 mL/min | [11][14] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [10] |
| Mass Transition (Lenalidomide) | m/z 260 → 149 | [10] |
| Mass Transition (this compound) | m/z 265 → 151 | [10] |
| Linear Range | 5 to 1000 ng/mL | [10][15] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 9.999 ng/mL | [12][13] |
Experimental Protocol: LC-MS/MS Analysis of Lenalidomide
This protocol provides a general methodology for the quantification of Lenalidomide in human plasma. It should be optimized and validated for your specific application.
1. Sample Preparation (Liquid-Liquid Extraction) [10]
-
To 50 µL of human plasma, add 5 µL of the Lenalidomide working solution and 20 µL of the this compound internal standard (IS) working solution (1000 ng/mL).
-
Vortex the mixture briefly.
-
Add 1.3 mL of methyl tertiary-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Chromatographic Conditions [10][15]
-
LC System: Agilent 1200 series or equivalent
-
Column: Halo® C18 (specific dimensions to be optimized)
-
Mobile Phase: 0.1% Formic Acid in Water : Methanol (20:80, v/v)
-
Flow Rate: 0.5 mL/min (to be optimized)
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
3. Mass Spectrometer Settings [10]
-
Mass Spectrometer: SCIEX API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 350°C
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Lenalidomide: m/z 260 → 149
-
This compound: m/z 265 → 151
-
Visualizations
Caption: Troubleshooting workflow for resolving co-eluting interferences.
Caption: Potential sources of co-eluting interferences in analysis.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. Lenalidomide (Revlimid): A Thalidomide Analogue in Combination With Dexamethasone For the Treatment of All Patients With Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of lenalidomide metabolites in urine to discover drug-resistant compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. zefsci.com [zefsci.com]
- 10. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abap.co.in [abap.co.in]
- 12. sciex.com [sciex.com]
- 13. scienceopen.com [scienceopen.com]
- 14. Development and validation of Lenalidomide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Lenalidomide-d5 Analysis: A Technical Support Troubleshooting Guide
Welcome to the technical support center for Lenalidomide-d5 analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the quantitative analysis of Lenalidomide using its deuterated internal standard, this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues with calibration curves and quality control.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Calibration Curve Issues
Question 1: My calibration curve for Lenalidomide is non-linear, particularly at higher concentrations. What are the potential causes and solutions?
Answer:
Non-linearity in calibration curves, especially at the upper limits, is a common issue in LC-MS/MS analysis. Several factors can contribute to this phenomenon.
Potential Causes:
-
Detector Saturation: The most frequent cause of non-linearity at high concentrations is the saturation of the mass spectrometer's detector.[1][2]
-
Ionization Suppression/Enhancement: Matrix effects can alter the ionization efficiency of the analyte, leading to a non-proportional response as the concentration increases.[1][3]
-
In-source Fragmentation or Dimer Formation: At high concentrations, the analyte may undergo fragmentation or form dimers in the ion source, leading to a decreased signal for the target ion.[1]
-
Isotopic Contribution: If the isotopic purity of this compound is low, the unlabeled Lenalidomide present as an impurity can contribute to the analyte signal, causing inaccuracies.[4]
Troubleshooting Steps:
-
Dilute Samples: If samples are expected to have high concentrations, dilute them to fall within the linear range of the calibration curve.
-
Adjust Internal Standard Concentration: Ensure the concentration of this compound is appropriate to the expected analyte concentration range.
-
Optimize MS Parameters: Adjust detector voltage or use a less abundant product ion for quantification at higher concentrations to avoid saturation.[2]
-
Evaluate Matrix Effects: Perform experiments to assess matrix effects (see Section 3). If significant effects are observed, improve sample cleanup or chromatographic separation.
-
Use a Weighted Regression Model: Employ a weighted linear regression (e.g., 1/x or 1/x²) for calibration curve fitting, which can help compensate for heteroscedasticity (non-constant variance) often seen in LC-MS/MS data.[1][5]
Section 2: Quality Control (QC) Failures
Question 2: My QC samples are failing for accuracy and/or precision. What should I investigate?
Answer:
QC failures indicate a problem with the reliability of your analytical method. A systematic approach is necessary to identify the root cause.
Troubleshooting Workflow:
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. avantiresearch.com [avantiresearch.com]
- 5. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
Validation & Comparative
A Guide to the Cross-Validation of Lenalidomide Assays Utilizing Lenalidomide-d5
For researchers, scientists, and professionals in drug development, the accurate quantification of Lenalidomide in biological matrices is paramount for pharmacokinetic and bioequivalence studies. This guide provides a comprehensive overview of the cross-validation of a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Lenalidomide quantification, employing Lenalidomide-d5 as a stable isotopic internal standard. The performance of this assay is compared against established regulatory acceptance criteria, demonstrating its reliability and suitability for clinical and preclinical research.
Performance Data Summary
The following tables summarize the quantitative performance of a validated LC-MS/MS assay for Lenalidomide using this compound as an internal standard in human plasma. The data is presented to demonstrate the method's adherence to the stringent requirements for bioanalytical method validation.
Table 1: Calibration Curve Linearity for Total and Unbound Lenalidomide
| Analyte | Concentration Range (ng/mL) | Regression Model | Mean Correlation Coefficient (r²) |
| Total Lenalidomide | 5 - 1000 | 1/x² weighted linear regression | ≥ 0.9990[1] |
| Unbound Lenalidomide | 5 - 1000 | 1/x² weighted linear regression | ≥ 0.9966[1] |
Table 2: Intra-day and Inter-day Precision and Accuracy for Total Lenalidomide [1][2]
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 9.999 | 7.86 | 87.81 | 6.66 | 93.98 |
| Low (LQC) | 29.988 | 1.10 | 102.53 | 1.44 | 102.24 |
| Medium (MQC) | 401.838 | 2.18 | 98.44 | 2.50 | 99.18 |
| High (HQC) | 808.008 | 1.95 | 98.54 | 2.39 | 99.46 |
LLOQ: Lower Limit of Quantification
Table 3: Inter-day Precision and Accuracy for Unbound Lenalidomide [1]
| Quality Control Sample | Nominal Conc. (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low (LQC) | 15 | 10.55 | 93.95 |
| Medium (MQC) | 400 | 1.98 | 98.48 |
| High (HQC) | 800 | 2.55 | 97.28 |
Table 4: Recovery and Matrix Effect
| Analyte | Quality Control Level | Mean Recovery (%)[3] | Internal Standard Normalized Matrix Factor |
| Lenalidomide | Low | 92.28 | Not Reported |
| Medium | 95.62 | Not Reported | |
| High | 96.10 | Not Reported | |
| This compound (IS) | - | Not Reported | Not Reported |
Experimental Protocols
A detailed methodology for the quantification of Lenalidomide in human plasma using this compound is outlined below. This protocol is based on established and validated LC-MS/MS methods.[1][2][3]
1. Sample Preparation: Liquid-Liquid Extraction
-
To 50 µL of human plasma, add the internal standard (this compound).
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., Ethyl Acetate).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4500 rpm for 10 minutes at 5°C.[2]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Column: A reversed-phase column, such as a Halo® C18 or XTerra RP18 column.[1][2]
-
Mobile Phase: A mixture of 0.1% formic acid and methanol (e.g., 20:80, v/v).[1]
-
Flow Rate: A typical flow rate is around 0.400 mL/min.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.
-
Detection: Multiple reaction monitoring (MRM) of the precursor to product ion transitions for both Lenalidomide and this compound.
Workflow and Pathway Diagrams
To visually represent the experimental and logical processes, the following diagrams have been generated using the DOT language.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Lenalidomide and its Deuterated Analog, Lenalidomide-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of the immunomodulatory drug Lenalidomide and its deuterated analog, Lenalidomide-d5. While extensive clinical data is available for Lenalidomide, the primary application of this compound to date has been as an internal standard in bioanalytical assays. Consequently, this comparison juxtaposes the well-established pharmacokinetic parameters of Lenalidomide with the theoretically anticipated profile of this compound, grounded in the principles of kinetic isotope effects.
Executive Summary
Lenalidomide is a cornerstone in the treatment of multiple myeloma and other hematologic malignancies, exhibiting rapid oral absorption and predominantly renal excretion.[1][2] Its deuterated counterpart, this compound, is anticipated to display altered pharmacokinetics, primarily characterized by a reduced rate of metabolism. This alteration is attributed to the kinetic isotope effect, wherein the stronger carbon-deuterium bond can slow metabolic processes, potentially leading to increased systemic exposure and a prolonged half-life. While direct comparative clinical studies are lacking, the principles of drug deuteration suggest a modified pharmacokinetic profile for this compound that could have implications for therapeutic applications.
Pharmacokinetic Data Comparison
The following table summarizes the known pharmacokinetic parameters for Lenalidomide and the expected profile for this compound. The data for Lenalidomide is derived from clinical studies in healthy adults and patient populations.[1][2][3][4][5] The profile for this compound is a qualitative projection based on the established effects of deuteration on drug metabolism.
| Pharmacokinetic Parameter | Lenalidomide | This compound (Expected Profile) |
| Absorption | ||
| Bioavailability | >90% (oral)[1][2] | Likely similar to Lenalidomide |
| Tmax (Time to Peak Concentration) | 0.5 - 6 hours[3] | Likely similar to Lenalidomide |
| Distribution | ||
| Protein Binding | ~30%[3] | Likely similar to Lenalidomide |
| Metabolism | ||
| Primary Pathway | Minimal metabolism; primarily excreted unchanged[3] | Expected to have a slower rate of any minor metabolism due to the kinetic isotope effect. |
| Metabolites | 5-hydroxy-lenalidomide and N-acetyl-lenalidomide (minor)[3] | Formation of metabolites may be reduced. |
| Excretion | ||
| Half-life (t½) | 3 - 4 hours[1][2] | Potentially longer than Lenalidomide |
| Route of Elimination | ~82% excreted unchanged in urine within 24 hours[1][2] | Primarily renal, similar to Lenalidomide |
| Systemic Exposure | ||
| AUC (Area Under the Curve) | Dose-proportional[1] | Potentially higher than Lenalidomide at equivalent doses |
Experimental Protocols
The pharmacokinetic data for Lenalidomide have been established through numerous clinical trials. A typical experimental protocol for determining the pharmacokinetic profile of Lenalidomide involves the following:
Study Design: A Phase I, open-label, single-dose, crossover, or parallel-group study in healthy volunteers or patients with the target disease.
Subject Population: A defined number of healthy male and/or female subjects, or patients with a specific malignancy (e.g., multiple myeloma).
Dosing: Administration of a single oral dose of Lenalidomide (e.g., 25 mg).
Sample Collection: Serial blood samples are collected at predefined time points (e-g., pre-dose, and at various intervals up to 24 or 48 hours post-dose). Urine samples may also be collected.
Bioanalytical Method: Quantification of Lenalidomide concentrations in plasma and/or urine is typically performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][7] this compound is commonly used as an internal standard in these assays to ensure accuracy and precision.[6][7]
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using non-compartmental analysis.
Mechanism of Action and Signaling Pathway
Lenalidomide exerts its therapeutic effects through a unique mechanism of action that involves the modulation of the E3 ubiquitin ligase complex CRL4-CRBN.[3][8] By binding to the cereblon (CRBN) protein, Lenalidomide alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of myeloma cells.[3][8] This action, along with immunomodulatory effects such as T-cell co-stimulation and enhancement of natural killer (NK) cell activity, contributes to its anti-tumor efficacy.[3][9]
Caption: Lenalidomide's dual mechanism of action.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of an oral drug like Lenalidomide.
Caption: A typical experimental workflow for a clinical pharmacokinetic study.
Conclusion
Lenalidomide possesses a well-characterized pharmacokinetic profile with rapid absorption and renal clearance. While direct pharmacokinetic data for this compound are not available from clinical trials, the principles of deuteration strongly suggest a modified profile with potentially slower metabolism and increased systemic exposure. Further non-clinical and clinical studies are warranted to quantitatively define the pharmacokinetics of this compound and to explore its potential therapeutic advantages. The use of this compound as an internal standard in bioanalytical methods underscores the importance of stable isotope-labeled compounds in modern drug development and analysis.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Action of Lenalidomide in Lymphocytes and Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Isotope Effect of Lenalidomide-d5 on Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Lenalidomide and its deuterated analog, Lenalidomide-d5. The inclusion of deuterium, a stable isotope of hydrogen, can significantly alter a drug's pharmacokinetic and pharmacodynamic properties. This phenomenon, known as the kinetic isotope effect, is explored here in the context of Lenalidomide's therapeutic actions. Experimental data is presented to support the comparison, along with detailed methodologies for key assays and visualizations of the relevant biological pathways.
Executive Summary
Lenalidomide is an immunomodulatory drug with a broad range of activities, including anti-tumor, anti-angiogenic, and pro-erythropoietic effects. It is a racemic mixture of S- and R-enantiomers that rapidly interconvert in vivo. The S-enantiomer is considered to be the more biologically active form. Deuteration of the S-enantiomer at key positions, creating a molecule referred to as CTP-221 (a deuterated S-enantiomer of lenalidomide), has been shown to stabilize the molecule against epimerization and enhance its biological potency. In contrast, deuterated racemic lenalidomide has not demonstrated significant advantages over the non-deuterated form.
This guide will focus on the comparison between standard (racemic) Lenalidomide and the deuterated S-enantiomer, this compound (represented by CTP-221), highlighting the impact of isotopic substitution on its therapeutic potential.
Data Presentation
Table 1: Comparative In Vitro Biological Activity of Lenalidomide vs. Deuterated S-Lenalidomide (CTP-221)
| Biological Activity | Lenalidomide (Racemic) | Deuterated S-Lenalidomide (CTP-221) | Fold Increase in Potency |
| IL-2 Induction | Baseline | 2.7x | 2.7 |
| TNF-α Inhibition | Baseline | 3.7x | 3.7 |
| Anti-proliferative Activity | Baseline | 2.4x | 2.4 |
Data is presented as a fold-increase in potency of CTP-221 relative to racemic lenalidomide.[1]
Table 2: Comparative Stability to Epimerization
| Compound | Relative Stability |
| S-Lenalidomide | Baseline |
| Deuterated S-Lenalidomide (CTP-221) | 2- to 3-fold more stable |
In vitro comparison in whole blood from mouse, rat, monkey, and human.[2]
Key Biological Activities and Isotope Effects
Lenalidomide exerts its pleiotropic effects through several mechanisms of action. The deuterated S-enantiomer, CTP-221, has shown enhanced activity in key biological functions believed to be crucial for its clinical efficacy.[1]
-
Immunomodulatory Effects: Lenalidomide enhances T-cell and Natural Killer (NK) cell function. A key mechanism is the induction of Interleukin-2 (IL-2) production, a cytokine vital for T-cell proliferation and activation. CTP-221 is significantly more potent at inducing IL-2 compared to racemic lenalidomide.[1] Lenalidomide also inhibits the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). CTP-221 demonstrates superior TNF-α inhibitory activity.[1]
-
Anti-proliferative Effects: Lenalidomide directly inhibits the growth of multiple myeloma cells. CTP-221 shows a greater anti-proliferative effect compared to its non-deuterated counterpart.[1]
-
Mechanism of Action: The primary target of lenalidomide is the protein cereblon (CRBN), a component of the CRL4CRBN E3 ubiquitin ligase complex. By binding to CRBN, lenalidomide alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This degradation is central to both the immunomodulatory and anti-myeloma effects of the drug.
Signaling Pathways
The biological effects of Lenalidomide are mediated through complex signaling pathways. The diagrams below illustrate the core mechanism of action and the experimental workflow for assessing its biological activity.
Caption: Lenalidomide's mechanism of action in myeloma and T-cells.
Caption: Workflow for key in vitro biological activity assays.
Experimental Protocols
IL-2 Induction Assay in Peripheral Blood Mononuclear Cells (PBMCs)
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.
-
Stimulation: Plate PBMCs in 96-well plates pre-coated with anti-CD3 antibody (e.g., OKT3, 1 µg/mL) to stimulate the T-cell receptor.
-
Treatment: Immediately add serial dilutions of Lenalidomide or this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
IL-2 Measurement: Centrifuge the plates and collect the supernatant. Quantify the concentration of IL-2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
TNF-α Inhibition Assay in Whole Blood
-
Blood Collection: Collect whole blood from healthy donors into heparinized tubes.
-
Pre-treatment: Aliquot the blood into 96-well plates and pre-treat with various concentrations of Lenalidomide or this compound for 1 hour at 37°C.
-
Stimulation: Add Lipopolysaccharide (LPS) (e.g., from E. coli, 100 ng/mL final concentration) to each well to induce TNF-α production.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
TNF-α Measurement: Centrifuge the plates to separate the plasma. Collect the plasma and measure the TNF-α concentration using a specific ELISA kit.
Anti-proliferative Assay in Multiple Myeloma (MM) Cell Lines
-
Cell Culture: Culture a human multiple myeloma cell line (e.g., MM.1S) in appropriate growth medium.
-
Cell Seeding: Seed the cells into 96-well plates at a density of approximately 1 x 104 cells per well.
-
Treatment: Add serial dilutions of Lenalidomide or this compound to the wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Determine cell viability using a standard method such as the MTT assay or a luminescent-based assay like CellTiter-Glo. The absorbance or luminescence is proportional to the number of viable cells.
Conclusion
The strategic substitution of hydrogen with deuterium in the S-enantiomer of Lenalidomide (CTP-221) results in a notable enhancement of its key biological activities. This is attributed to both the increased stability against racemization and potentially other deuterium-related effects that augment its potency. The data strongly suggest that this compound, specifically the S-enantiomer, offers a potential therapeutic advantage over racemic Lenalidomide, warranting further investigation and clinical development. Researchers and drug developers should consider the kinetic isotope effect as a valuable tool in optimizing the pharmacological properties of chiral drugs.
References
A Comparative Guide to Lenalidomide-d5 Quantification in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of lenalidomide in human plasma, utilizing lenalidomide-d5 as an internal standard. The objective is to offer a consolidated resource of experimental data and protocols to aid researchers in selecting and implementing a suitable analytical method.
Quantitative Performance Comparison
The following table summarizes the key performance parameters of three distinct, validated LC-MS/MS methods for the quantification of lenalidomide. These methods employ different sample preparation techniques and chromatographic conditions, reflecting the variety of approaches available for this bioanalytical challenge.
| Parameter | Method 1 (LLE) | Method 2 (LLE) | Method 3 (SPE) |
| Sample Preparation | Liquid-Liquid Extraction (LLE) with Methyl Tertiary-Butyl Ether (MTBE) | Liquid-Liquid Extraction (LLE) with Ethyl Acetate | Solid-Phase Extraction (SPE) with Oasis MCX |
| Linearity Range | 5 - 1000 ng/mL[1] | 9.999 - 1010.011 ng/mL[2][3] | 0.5 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] | 9.999 ng/mL[2][3] | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤3.29% | 1.10 - 7.86%[2] | ≤4.81% |
| Inter-day Precision (%CV) | 1.70 - 7.65%[1] | 1.44 - 6.66%[2] | ≤4.81% |
| Intra-day Accuracy (%) | 93.00 - 105.86% | 87.81 - 102.53%[2] | 96.5 - 111.8% |
| Inter-day Accuracy (%) | 94.45 - 101.10%[1] | 93.98 - 102.24%[2] | 96.5 - 111.8% |
| Mean Recovery (%) | Not explicitly stated | Lenalidomide: 94.67% | ~88% |
| Internal Standard | This compound[1] | Fluconazole[2][3] | This compound |
Experimental Protocols
This section provides a detailed description of the methodologies for the three compared analytical methods.
Method 1: Liquid-Liquid Extraction with MTBE
This method was developed for the quantification of total and unbound lenalidomide in human plasma.[1]
-
Sample Preparation:
-
To 50 µL of human plasma, 5 µL of lenalidomide working solutions of various concentrations are added.
-
20 µL of the internal standard (this compound) working solution (1000 ng/mL) is added.
-
1.3 mL of methyl tertiary-butyl ether (MTBE) is added as the extraction solvent.
-
The mixture is vortexed and centrifuged.
-
The supernatant is transferred and evaporated to dryness.
-
The residue is reconstituted in the mobile phase for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Method 2: Liquid-Liquid Extraction with Ethyl Acetate
This method is a highly sensitive and ultra-fast assay for the quantification of lenalidomide in human plasma.[2][3]
-
Sample Preparation:
-
To 0.250 mL of plasma, 50 µL of the internal standard (Fluconazole, 50.000 ng/mL) is added and vortexed.[2]
-
2.5 mL of ethyl acetate is added, and the mixture is vortexed for 10 minutes at 2500 rpm.[2]
-
The samples are then centrifuged at 4500 rpm for 10 minutes at 5 °C.[2]
-
1.8 mL of the supernatant is transferred, evaporated to dryness under nitrogen at 40 °C.[2]
-
The residue is reconstituted with 250.00 µL of the mobile phase.[2]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Method 3: Solid-Phase Extraction with Oasis MCX
This method utilizes a mixed-mode solid-phase extraction for a clean sample extract.
-
Sample Preparation:
-
Plasma samples containing lenalidomide and the internal standard (this compound) are prepared.
-
The samples are loaded onto an Oasis MCX 96-well µElution extraction plate.
-
The plate is washed to remove interferences.
-
The analyte and internal standard are eluted.
-
The eluate is evaporated and reconstituted for analysis.
-
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 mm x 50 mm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.7 mL/min
-
Run Time: 3 minutes
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI)
-
MRM Transitions: Specific m/z transitions for lenalidomide and this compound were used.
-
Visualized Experimental Workflows
The following diagrams illustrate the general experimental workflows for the quantification of this compound using the described sample preparation techniques.
Caption: General workflow for Liquid-Liquid Extraction (LLE) based sample preparation.
Caption: General workflow for Solid-Phase Extraction (SPE) based sample preparation.
References
Lenalidomide vs. Lenalidomide-d5 in Proteomic Studies: A Comparative Guide for Researchers
A comprehensive analysis of the distinct roles of Lenalidomide and its deuterated counterpart, Lenalidomide-d5, in the proteomic exploration of drug targets. This guide provides an objective comparison, supported by experimental data and detailed protocols, to inform the design of robust proteomic studies.
In the landscape of proteomic research, particularly in the realm of drug target identification and validation, the nuanced roles of therapeutic compounds and their isotopically labeled analogs are pivotal. This guide elucidates the comparison between Lenalidomide, a cornerstone immunomodulatory agent, and this compound, its deuterated form. While not direct therapeutic competitors, their combined use in proteomic studies represents a powerful strategy for quantitative accuracy and mechanistic insight. This document will explore the distinct applications of each molecule, supported by experimental frameworks and data presentation, to empower researchers in drug development and chemical biology.
Unraveling the Proteomic Landscape of Lenalidomide
Lenalidomide exerts its therapeutic effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This modulation results in the targeted degradation of specific proteins, profoundly impacting cellular pathways involved in malignancy. Proteomic studies have been instrumental in identifying the direct and downstream targets of Lenalidomide.
Key Protein Targets of Lenalidomide
Quantitative proteomic analyses have definitively identified several key neosubstrates of the CRBN-CRL4 E3 ubiquitin ligase complex upon Lenalidomide binding. These include:
-
Ikaros Family Zinc Finger Proteins 1 and 3 (IKZF1 and IKZF3): These lymphoid transcription factors are critical for the survival of multiple myeloma cells. Lenalidomide induces their ubiquitination and subsequent proteasomal degradation[1][2].
-
Casein Kinase 1A1 (CK1α): In del(5q) myelodysplastic syndrome (MDS), Lenalidomide selectively targets CK1α for degradation, leading to apoptosis of the malignant clone[3].
The discovery of these targets has been largely facilitated by quantitative mass spectrometry techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), which allow for the precise measurement of protein abundance changes in response to drug treatment[2][3].
The Signaling Pathway of Lenalidomide-Induced Protein Degradation
The mechanism of action of Lenalidomide involves its function as a "molecular glue," bringing together the CRBN E3 ligase and its neosubstrates. This induced proximity leads to the ubiquitination and subsequent degradation of the target proteins by the proteasome.
The Role of this compound: A Tool for Quantitative Precision
This compound is a stable isotope-labeled version of Lenalidomide, where five hydrogen atoms are replaced by deuterium. This isotopic substitution results in a molecule that is chemically identical to Lenalidomide in its biological activity but has a different mass. This mass difference is the key to its utility in quantitative proteomic and bioanalytical studies.
Principle of Stable Isotope-Labeled Internal Standards
In mass spectrometry, the intensity of a signal is proportional to the concentration of the analyte. However, this signal can be affected by various factors during sample preparation and analysis, such as extraction efficiency and ionization suppression. An internal standard (IS) is a compound added to a sample in a known quantity to correct for these variations.
A good internal standard should behave as similarly as possible to the analyte. A stable isotope-labeled version of the analyte, such as this compound for Lenalidomide, is the gold standard for an internal standard because:
-
It has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample processing and chromatographic separation.
-
Its different mass allows it to be distinguished from the analyte by the mass spectrometer.
By measuring the ratio of the analyte signal to the internal standard signal, a more accurate and precise quantification can be achieved.
Application in Proteomic Workflows
In proteomic studies of drug targets, this compound is not used to assess its own therapeutic effect but rather as a critical tool to accurately quantify the effects of Lenalidomide. For instance, in a competitive binding assay, this compound could be used to precisely measure the displacement of a chemical probe by the unlabeled Lenalidomide.
Experimental Design: A Comparative Workflow
To illustrate the distinct roles of Lenalidomide and this compound, a representative experimental workflow for quantifying Lenalidomide's effect on target protein abundance is outlined below.
Experimental Protocol: Quantitative Analysis of IKZF1 Degradation
Objective: To quantify the degradation of IKZF1 in multiple myeloma cells upon treatment with Lenalidomide, using this compound as an internal standard for drug quantification.
1. Cell Culture and Treatment:
-
Culture MM.1S multiple myeloma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treat cells with varying concentrations of Lenalidomide (e.g., 0, 0.1, 1, 10 µM) for 24 hours.
2. Sample Preparation for Proteomics:
-
Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform tryptic digestion of the protein lysates.
3. Sample Preparation for Lenalidomide Quantification:
-
To a separate aliquot of cell lysate or plasma, add a known concentration of this compound as an internal standard.
-
Perform a liquid-liquid or solid-phase extraction to isolate Lenalidomide and this compound.
4. LC-MS/MS Analysis:
-
For Proteomics: Analyze the tryptic digests using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS) to identify and quantify peptides from IKZF1 and other proteins.
-
For Lenalidomide Quantification: Analyze the extracted samples by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the concentrations of Lenalidomide and this compound[4][5].
5. Data Analysis:
-
Proteomic Data: Calculate the relative abundance of IKZF1 peptides across different treatment conditions to determine the extent of degradation.
-
Lenalidomide Quantification: Calculate the ratio of the peak area of Lenalidomide to the peak area of this compound to determine the precise concentration of Lenalidomide in the samples.
Workflow Visualization
Data Presentation: Quantitative Comparison
The following tables summarize the type of quantitative data generated in such a study.
Table 1: Quantification of Lenalidomide in Plasma Samples
| Sample ID | Lenalidomide Peak Area | This compound Peak Area | Peak Area Ratio (Lenalidomide/Lenalidomide-d5) | Calculated Concentration (ng/mL) |
| Blank | 0 | 150,000 | 0.00 | 0.0 |
| Standard 1 | 1,500 | 152,000 | 0.01 | 5.0 |
| Standard 2 | 15,000 | 151,000 | 0.10 | 50.0 |
| Patient Sample A | 7,800 | 153,000 | 0.05 | 25.5 |
| Patient Sample B | 22,500 | 149,000 | 0.15 | 75.2 |
This table illustrates how the consistent signal from the internal standard (this compound) allows for accurate calculation of the analyte (Lenalidomide) concentration, correcting for experimental variability.
Table 2: Proteomic Analysis of IKZF1 Abundance in MM.1S Cells
| Treatment | Normalized IKZF1 Abundance (Relative to Control) | Standard Deviation |
| Control (0 µM Lenalidomide) | 1.00 | 0.08 |
| 0.1 µM Lenalidomide | 0.65 | 0.05 |
| 1 µM Lenalidomide | 0.21 | 0.03 |
| 10 µM Lenalidomide | 0.05 | 0.01 |
This table shows the dose-dependent degradation of the target protein IKZF1 in response to Lenalidomide treatment.
Conclusion
In the context of proteomic studies, Lenalidomide and this compound are not adversaries but rather synergistic partners. Lenalidomide is the object of study, the therapeutic agent whose effects on the proteome are under investigation. This compound, on the other hand, is a critical analytical tool that ensures the quantitative data obtained from these studies are accurate and reliable. A clear understanding of their distinct roles is essential for designing and interpreting proteomic experiments aimed at elucidating drug mechanisms of action and discovering novel therapeutic targets. By leveraging the power of stable isotope labeling, researchers can achieve a higher level of confidence in their findings, ultimately accelerating the drug development process.
References
- 1. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Lenalidomide Efficacy in del(5q) Myelodysplastic Syndrome [thermofisher.com]
- 4. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Lenalidomide-d5
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds such as Lenalidomide-d5. This guide provides essential, immediate safety protocols and logistical plans to foster a secure research environment. By adhering to these procedural steps, laboratories can minimize exposure risks and ensure the safe handling and disposal of this compound.
Lenalidomide is classified as a hazardous drug, and its deuterated form, this compound, should be handled with the same level of caution.[1][2][3] Exposure can occur through skin contact, inhalation of aerosols or particles, and ingestion.[1] Therefore, stringent adherence to personal protective equipment (PPE) guidelines and proper handling and disposal procedures is critical.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when working with this compound.[4] The following table summarizes the recommended PPE based on guidelines for handling cytotoxic and hazardous drugs.[1][5][6][7][8][9]
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves; double gloving recommended.[5][6] | To prevent skin contact with the compound. The outer glove should be worn over the gown cuff and the inner glove underneath.[5] |
| Gown | Disposable, impervious gown with long sleeves and closed front.[5][6] | To protect clothing and skin from contamination.[4] |
| Eye Protection | Safety goggles with side shields or a full-face shield.[6][8] | To protect the eyes from splashes or aerosols.[4][5] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used, especially when there is a risk of aerosolization or handling powders outside of a containment device.[5][7][8] | To prevent inhalation of airborne particles.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow outlines the key steps from preparation to disposal.
1. Preparation:
-
Designate a specific area for handling this compound, preferably within a laboratory fume hood or a Class II Biosafety Cabinet (BSC) to control airborne particles.[2][3]
-
Assemble all necessary materials before starting, including the compound, solvents, and disposal bags.
-
Don the appropriate PPE as outlined in the table above. Ensure gloves are properly layered with the gown cuffs.[5]
2. Handling:
-
When handling the solid form, avoid creating dust .[8][10] If weighing is necessary, do so within a ventilated enclosure.
-
For preparing solutions, carefully add the solvent to the solid to minimize aerosolization.
3. Post-Handling and Decontamination:
-
After handling, decontaminate all surfaces with an appropriate cleaning agent, such as a detergent solution.[4]
-
Doff PPE carefully to avoid self-contamination. The outer gloves should be removed first, followed by the gown and then the inner gloves.[11]
4. Disposal:
-
All contaminated materials , including gloves, gowns, and any disposable equipment, must be disposed of as cytotoxic or hazardous waste.[2][4][10]
-
Place waste in a clearly labeled, sealed plastic bag or container.[11]
-
Wash hands thoroughly with soap and water after removing all PPE.[1][11]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is a critical final step to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Compound | Return to the original container and dispose of as hazardous chemical waste according to institutional and local regulations. Do not mix with other waste.[10][12] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed, and clearly labeled hazardous waste container.[10] |
| Contaminated PPE (gloves, gown, etc.) | Segregate into a dedicated cytotoxic waste bag, which should be sealed and disposed of according to institutional protocols for hazardous waste.[4][11] |
| Spills | In case of a spill, secure the area and wear appropriate PPE.[4] Use a spill kit with absorbent materials to contain and clean up the spill.[4] All materials used for cleanup must be disposed of as hazardous waste.[4] |
By implementing these comprehensive safety and handling procedures, research institutions can build a strong foundation of trust and safety, ensuring that their valuable work in drug development is conducted with the utmost care for their personnel and the environment.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. ubpbio.com [ubpbio.com]
- 3. osha.gov [osha.gov]
- 4. ipservices.care [ipservices.care]
- 5. halyardhealth.com [halyardhealth.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gerpac.eu [gerpac.eu]
- 8. This compound|1227162-34-6|MSDS [dcchemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. medicinesauthority.gov.mt [medicinesauthority.gov.mt]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
